molecular formula C15H22N2O3 B181775 Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate CAS No. 198627-86-0

Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B181775
CAS No.: 198627-86-0
M. Wt: 278.35 g/mol
InChI Key: MIQHJGPQPMQVOT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-7-16(8-10-17)12-5-4-6-13(18)11-12/h4-6,11,18H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQHJGPQPMQVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595422
Record name tert-Butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198627-86-0
Record name tert-Butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core functionalized with a Boc (tert-butoxycarbonyl) protecting group and a 3-hydroxyphenyl moiety. This structure is of significant interest in medicinal chemistry and drug development as the piperazine ring is a common scaffold in a variety of biologically active compounds. The presence of the phenolic hydroxyl group and the protected amine offers multiple points for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and insights into its potential biological relevance based on related structures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME). The quantitative data for this compound is summarized below.

Table 1: Summary of Physicochemical Data

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂O₃Echemi[1]
Molecular Weight 278.35 g/mol Echemi[1]
Exact Mass 278.16304257 DaEchemi[1]
CAS Number 198627-86-0Echemi[1]
Predicted XLogP3 2.3PubChem[2]
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
Aqueous Solubility Not available-

Note: Experimental values for melting point, boiling point, pKa, and aqueous solubility were not found in the searched literature. The following sections detail the standard experimental protocols for determining these essential properties.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible physicochemical data. The following protocols describe the methodologies for determining key properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[3]

Methodology: Capillary Method [4]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[5] A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups, such as the phenolic hydroxyl and the piperazine nitrogens (once deprotected), determining the pKa values is essential for predicting its charge state at a given pH.

Methodology: Potentiometric Titration [6][7]

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[8] The solution is diluted to a known concentration (e.g., 1 mM).[6] The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M KCl.[6]

  • Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values.[6]

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small, precise increments.[6]

  • Data Analysis: The pKa value is determined from the titration curve by identifying the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. This corresponds to the inflection point on the first derivative of the titration curve.[7]

Aqueous Solubility Determination

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability.

Methodology: Shake-Flask Method [9][10]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH in a sealed flask.[10]

  • Equilibration: The flask is agitated in a constant temperature shaker bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[9]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[10]

  • Concentration Analysis: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10] A calibration curve prepared with known concentrations of the compound is used for quantification.[9]

Potential Biological Significance and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is not yet available in the public domain, its structural motifs are present in many pharmacologically active molecules. Piperazine derivatives are known to exhibit a wide range of biological activities, including effects on the central nervous system.[11][12]

A recent study on a related compound, a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate, demonstrated its efficacy in suppressing breast cancer by targeting the estrogen receptor (ER) signaling pathway and β-catenin activation.[13] This suggests that compounds with a similar core structure may interact with this pathway.

Estrogen Receptor Signaling Pathway

The estrogen receptor is a key target in the treatment of hormone-receptor-positive breast cancer. The binding of estrogen to its receptor triggers a cascade of events leading to cell proliferation. The diagram below illustrates a simplified overview of this pathway, which could be a potential area of investigation for this compound and its derivatives.

Estrogen_Signaling_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Dimerization Dimerization ER->Dimerization Conformational Change HSP Heat Shock Proteins HSP->ER Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: Simplified Estrogen Receptor Signaling Pathway.

It is important to note that the involvement of this compound in this or any other signaling pathway requires direct experimental validation.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry. This guide has provided its known physicochemical properties and detailed standard protocols for the experimental determination of its melting point, pKa, and aqueous solubility. While its specific biological activities and mechanisms of action are yet to be fully elucidated, the prevalence of its structural components in pharmacologically active agents, particularly those targeting signaling pathways like the estrogen receptor pathway, underscores the importance of further investigation into its therapeutic potential. The information and protocols presented herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Spectroscopic Profile of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document presents available spectral data from analogous compounds due to the limited public availability of a complete dataset for the specified molecule. The methodologies provided are standardized protocols applicable for the analysis of this and similar organic compounds.

Spectral Data Summary

The following tables summarize the expected spectral data for this compound based on analysis of structurally similar compounds, including tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate and other piperazine derivatives.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10t1HAr-H
~6.50-6.40m3HAr-H
~3.60t4H-N-CH₂- (Boc protected)
~3.15t4H-N-CH₂- (Aromatic side)
1.48s9H-C(CH₃)₃

Note: Predicted data is based on spectral analysis of similar compounds. Actual chemical shifts may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~158.0Ar-C-OH
~154.5C=O (Boc)
~152.0Ar-C-N
~130.0Ar-CH
~108.0Ar-CH
~104.0Ar-CH
~100.0Ar-CH
~80.0-C(CH₃)₃
~50.0-N-CH₂- (Aromatic side)
~44.0-N-CH₂- (Boc protected)
~28.5-C(CH₃)₃

Note: Predicted data is based on spectral analysis of similar compounds. Actual chemical shifts may vary.

Table 3: Mass Spectrometry (MS) Data (Predicted)

m/zInterpretation
278.16[M]⁺ (Molecular Ion)
222.14[M - C₄H₈]⁺
205.13[M - C₄H₉O]⁺
177.10[M - C₅H₉O₂]⁺
164.11[C₁₀H₁₄N₂O]⁺
121.07[C₇H₇NO]⁺

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization technique.

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200BroadO-H stretch (Phenolic)
3050-3000MediumC-H stretch (Aromatic)
2975-2850StrongC-H stretch (Aliphatic)
1690-1670StrongC=O stretch (Carbamate)
1600, 1480Medium-StrongC=C stretch (Aromatic)
1250-1200StrongC-N stretch
1170-1150StrongC-O stretch (Carbamate)

Note: Predicted absorption bands are based on functional group analysis.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse sequence.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (MS)

Sample Preparation:

  • The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • The solution is further diluted to the low µg/mL or ng/mL range.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for this class of compounds.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Solid Sample (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

  • Liquid Sample (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) or transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Prep Sample Weighing & Dissolution NMR NMR (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (MS) Prep->MS IR Infrared Spectroscopy (IR) Prep->IR Processing Fourier Transform, Phasing, Baseline Correction NMR->Processing MS->Processing IR->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: General workflow of spectroscopic analysis.

Structural_Elucidation_Logic MS Mass Spectrometry (Molecular Formula) Structure Final Structure MS->Structure Provides Molecular Weight IR IR Spectroscopy (Functional Groups) IR->Structure Identifies Key Bonds H_NMR ¹H NMR (Proton Environment) H_NMR->Structure Shows Proton Connectivity C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure Confirms Carbon Framework

Caption: Interrelation of spectroscopic data for structure elucidation.

Technical Guide: Solubility Profiling of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate in various organic solvents. Given the critical role of solubility in drug development, from formulation to bioavailability, this document outlines standardized experimental protocols and data presentation formats to ensure consistency and comparability of results.

Introduction

This compound is a chemical intermediate frequently utilized in the synthesis of pharmaceutically active compounds. Its solubility in organic solvents is a crucial physical property that influences reaction kinetics, purification strategies, and the formulation of the final active pharmaceutical ingredient (API). Understanding the solubility profile of this compound is therefore essential for process optimization and the development of robust manufacturing processes.

While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide provides the necessary experimental framework to generate such data in a reliable and reproducible manner.

Data Presentation

The systematic recording and clear presentation of solubility data are paramount for effective analysis and decision-making. All experimentally determined solubility data for this compound should be summarized in a structured format. The following table provides a template for presenting such quantitative data.

Table 1: Solubility of this compound in Selected Organic Solvents

Organic SolventTemperature (°C)Solubility (mg/mL)Method of Determination
[Example Solvent 1][e.g., 25][Experimental Value][e.g., Shake-Flask Method]
[Example Solvent 2][e.g., 25][Experimental Value][e.g., HPLC Analysis]
[Example Solvent 3][e.g., 40][Experimental Value][e.g., Nephelometry]
[Example Solvent 4][e.g., 40][Experimental Value][e.g., Shake-Flask Method]

Note: This table is a template. Researchers should populate it with their experimentally determined values.

Experimental Protocols

The determination of solubility can be approached through various methods, with the choice of method often depending on the required accuracy, the amount of substance available, and the throughput needed. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[1]

3.1. Thermodynamic Solubility Determination using the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium with the solid phase is achieved.[1]

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.

  • Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the collected supernatant using a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC.

  • Data Analysis: Calculate the solubility in mg/mL based on the determined concentration and the dilution factor.

3.2. Kinetic Solubility Determination by Nephelometry

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of a large number of compounds.[2] This method involves dissolving the compound in a strong organic solvent, such as dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer or other solvent system.[2][3] The concentration at which precipitation is observed is the kinetic solubility.[2] Nephelometry, which measures light scattering from suspended particles, is a common technique for detecting precipitation.[4]

Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected organic solvents

  • Nephelometer

  • Multi-well plates or vials

  • Liquid handling system for serial dilutions

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.[2]

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired organic solvent within the wells of a microplate or in vials.

  • Precipitation Induction: Observe the samples for the formation of a precipitate. A nephelometer can be used to detect the increase in light scattering that accompanies precipitation.[4]

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Visualizations

4.1. Experimental Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G A Add excess compound to solvent B Equilibrate in thermostatic shaker (e.g., 24-72h) A->B C Allow solid to sediment B->C D Collect supernatant C->D E Filter supernatant D->E F Dilute filtered sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

4.2. Logical Relationship of Solubility and Drug Development

This diagram shows the relationship between solubility and key stages in drug development.

G Sol Solubility in Organic Solvents PK Reaction Kinetics Sol->PK Pur Purification & Crystallization Sol->Pur Form Formulation Development Sol->Form API API Manufacturing PK->API Pur->API Bio Bioavailability Form->Bio

Caption: Impact of Solubility on Drug Development.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary framework for researchers and scientists to generate this critical information. By adhering to standardized experimental protocols and maintaining a consistent format for data presentation, the scientific community can build a reliable database of solubility information for this and other important chemical intermediates, thereby facilitating more efficient and robust drug development processes.

References

Technical Guide: tert-Butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate (CAS 198627-86-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate, identified by CAS number 198627-86-0, is a synthetic organic compound featuring a piperazine core functionalized with a 3-hydroxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group. This molecule serves as a versatile intermediate in medicinal chemistry and pharmaceutical research, primarily in the development of novel therapeutics. Its utility lies in the strategic placement of reactive sites, allowing for further chemical modifications to generate a diverse range of complex molecules. This guide provides a summary of its chemical properties, a representative synthesis protocol, and an overview of its applications in drug discovery.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 198627-86-0N/A
Molecular Formula C₁₅H₂₂N₂O₃[1]
Molecular Weight 278.35 g/mol [1]
IUPAC Name This compoundN/A
Boiling Point 435.8 ± 40.0 °C (Predicted)N/A
Density 1.167 ± 0.06 g/cm³ (Predicted)N/A
Appearance SolidN/A

Chemical Structure:

The structure of this compound consists of a central piperazine ring. One nitrogen atom of the piperazine is attached to a phenyl group, which is substituted with a hydroxyl group at the meta position. The other piperazine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This Boc group is a common protecting group in organic synthesis, which can be readily removed under acidic conditions to allow for further functionalization of the piperazine nitrogen.

Synthesis

Reaction Scheme:

G reactant1 1-(3-hydroxyphenyl)piperazine reagents Dichloromethane Room Temperature reactant1->reagents reactant2 Di-tert-butyl dicarbonate (Boc)₂O reactant2->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative):

  • Reaction Setup: To a suspension of 1-(3-hydroxyphenyl)piperazine in a suitable organic solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc anhydride) at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization or column chromatography, to yield the desired product, this compound.

Applications in Drug Discovery

This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Role as a Synthetic Intermediate:

The key to its utility is the presence of two distinct functional groups that can be selectively modified:

  • The Phenolic Hydroxyl Group: This group can undergo various reactions such as etherification or esterification, allowing for the introduction of diverse substituents.

  • The Boc-Protected Piperazine Nitrogen: The Boc group can be deprotected under acidic conditions, revealing a secondary amine that can then be functionalized through reactions like acylation, alkylation, or sulfonylation.

This dual functionality allows for the systematic modification of the molecule at two different points, which is a powerful strategy in structure-activity relationship (SAR) studies.

Therapeutic Areas of Interest:

The piperazine moiety is a common scaffold in many biologically active compounds. Derivatives of this compound have been explored in the following therapeutic areas:

  • Neuropharmacology: The piperazine ring is a well-known pharmacophore that interacts with various receptors in the central nervous system (CNS). Consequently, this intermediate is used in the synthesis of potential treatments for neurological and psychiatric disorders.

  • Oncology: The development of novel anti-cancer agents often involves the synthesis of molecules that can interact with specific targets in cancer cells. The structural features of this compound make it a suitable starting point for the synthesis of such targeted therapies.

Signaling Pathways and Mechanism of Action

Based on available scientific literature, there is no direct evidence detailing the biological activity or the specific signaling pathways modulated by this compound itself. Its primary role is that of a synthetic intermediate, and as such, it is the final, more complex molecules derived from it that are typically evaluated for biological activity.

The biological activity of any derivative would be highly dependent on the nature of the chemical modifications made to the parent molecule. For instance, the addition of a specific functional group to the phenolic hydroxyl or the piperazine nitrogen could confer affinity for a particular receptor or enzyme.

Due to the lack of information regarding a specific biological role or experimental workflow for this compound, the creation of a signaling pathway or experimental workflow diagram as requested is not possible at this time.

Conclusion

This compound (CAS 198627-86-0) is a valuable chemical intermediate for researchers and scientists in the field of drug development. Its well-defined structure and the presence of readily modifiable functional groups make it an important tool for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of neuropharmacology and oncology. While information on its direct biological activity is limited, its utility as a versatile building block in the quest for new medicines is well-established. Future research may focus on the biological characterization of this compound itself, but its current value lies in the potential of the molecules it helps to create.

References

The Multifaceted Pharmacology of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate scaffold is a versatile chemical entity that has given rise to a diverse array of derivatives with significant pharmacological activities. These compounds have been investigated for their potential as central nervous system agents, tyrosinase inhibitors, and opioid receptor modulators, among other applications. This technical guide provides an in-depth exploration of the mechanism of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Modulation of Central Nervous System Receptors

Derivatives of this compound have been extensively studied for their interactions with various receptors in the central nervous system, particularly dopamine and serotonin receptors. These receptors are crucial targets for the treatment of a range of psychiatric and neurological disorders.

Dopamine Receptor Ligands

Arylpiperazine derivatives are known to exhibit affinity for dopamine receptors. Specifically, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides, which share the core piperazine structure, have been identified as potent dopamine D3 receptor ligands.[1] Some of these derivatives act as antagonists or partial agonists and are being explored for their potential in treating substance abuse.[1] The functional activity of these compounds is often assessed through quinpirole-stimulated mitogenesis at human D3 receptors.[1]

Serotonin Receptor Ligands

The serotonergic system is another key target for piperazine-based compounds. Derivatives have been developed that show high affinity for serotonin receptors, particularly the 5-HT1A subtype.[2][3][4] For instance, the compound LQFM104, a tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate, has demonstrated anxiolytic and antidepressant-like effects in animal models.[3] These effects are believed to be mediated through the serotonergic system, as they can be reversed by pretreatment with a 5-HT1A antagonist (WAY100635) or a serotonin synthesis inhibitor (p-chlorophenylalanine).[3]

The anxiolytic-like activity of some derivatives is evaluated in behavioral tests such as the open field test and the elevated plus maze test.[2][3] Antidepressant-like activity is often assessed using the forced swimming test and the tail suspension test.[3]

Quantitative Data for CNS Receptor Ligands

Compound ClassReceptor TargetBinding Affinity (Ki/IC50)Functional ActivityReference
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamidesHuman Dopamine D3Ki = 1-5 nMAntagonists/Partial Agonists[1]
1,2,3-benzotriazin-4-one-arylpiperazine derivatives5-HT1AIC50 = 0.059 nM (for o-OCH3 derivative)Ligand[4]
LQFM180α1B, 5-HT1A, D2Low micromolar rangeBinds to receptors[2]

Experimental Protocols

Radioligand Binding Assays

  • Objective: To determine the binding affinity of a compound for a specific receptor.

  • General Procedure:

    • Prepare cell membranes from cells expressing the receptor of interest (e.g., HEK293 cells).

    • Incubate the membranes with a radiolabeled ligand (e.g., [3H]-spiperone for D2/D3 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

    • After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

The interaction of these derivatives with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors initiates intracellular signaling cascades.

GPCR_Signaling cluster_membrane Cell Membrane Receptor Dopamine/Serotonin Receptor (GPCR) G_Protein G-protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Ligand Piperazine Derivative Ligand->Receptor Binds Cellular_Response Cellular Response (e.g., altered neuronal excitability) Second_Messenger->Cellular_Response Leads to

GPCR signaling cascade initiated by piperazine derivatives.

Opioid Receptor Antagonism

A significant finding is that 1-substituted 4-(3-hydroxyphenyl)piperazines act as pure opioid receptor antagonists.[5] These compounds exhibit potent activity at μ, δ, and κ opioid receptors.[5] The antagonist properties are confirmed using functional assays such as the [35S]GTPγS assay, which measures the activation of G-proteins coupled to the opioid receptors.[5]

Quantitative Data for Opioid Receptor Antagonists

CompoundReceptor TargetAntagonist Potency (Ke)Reference
N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazineμ, δ, κLow nanomolar[5]
(3R)-3-methyl-4-(3-hydroxyphenyl)piperazineμ, δ, κLow nanomolar[5]
N-phenylpropyl derivative (5b)μ, δ, κKe = 0.88 nM (μ), 13.4 nM (δ), 4.09 nM (κ)[5]

Experimental Protocols

[35S]GTPγS Binding Assay

  • Objective: To determine the functional activity of a compound at a G-protein coupled receptor (agonist, partial agonist, or antagonist).

  • General Procedure:

    • Prepare cell membranes expressing the opioid receptor of interest.

    • Incubate the membranes with GDP, [35S]GTPγS, and the test compound in the presence and absence of a known agonist.

    • Agonist binding activates the receptor, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit.

    • An antagonist will inhibit the agonist-stimulated [35S]GTPγS binding.

    • Separate bound and free [35S]GTPγS by filtration.

    • Quantify the amount of bound [35S]GTPγS by scintillation counting.

GTP_gamma_S_Assay cluster_workflow [35S]GTPγS Assay Workflow Start Prepare Membranes with Opioid Receptors Incubation Incubate with: - GDP - [35S]GTPγS - Test Compound - Agonist Start->Incubation Filtration Rapid Filtration Incubation->Filtration Measurement Scintillation Counting Filtration->Measurement Analysis Data Analysis (Determine functional activity) Measurement->Analysis

Workflow for the [35S]GTPγS functional assay.

Tyrosinase Inhibition

Derivatives of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone have been designed and synthesized as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[6] These compounds have potential applications in the treatment of hyperpigmentation disorders. The most potent inhibitors often bear hydrophobic ortho-substituents on the aroyl moiety.[6] Kinetic studies have revealed a competitive mechanism of inhibition for the diphenolase activity of tyrosinase.[6]

Quantitative Data for Tyrosinase Inhibitors

Compound ClassTarget EnzymeInhibitory Potency (IC50)Mechanism of InhibitionReference
(4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanonesTyrosinase (from Agaricus bisporus)1.5 - 4.6 μMCompetitive[6]
Kojic Acid (Reference)Tyrosinase (from Agaricus bisporus)17.8 μM-[6]

Experimental Protocols

Tyrosinase Inhibition Assay

  • Objective: To measure the inhibitory activity of a compound against tyrosinase.

  • General Procedure:

    • Prepare a solution of tyrosinase from a suitable source (e.g., mushroom tyrosinase from Agaricus bisporus).

    • In a multi-well plate, add the enzyme solution, buffer, and varying concentrations of the test compound.

    • Initiate the enzymatic reaction by adding a substrate, such as L-DOPA.

    • Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product.

    • Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Tyrosinase_Inhibition cluster_reaction Enzymatic Reaction Tyrosinase Tyrosinase (Enzyme) BindingSite Tyrosinase->BindingSite Substrate L-DOPA (Substrate) Substrate->BindingSite Product Dopachrome (Colored Product) Inhibitor Piperazine Derivative Inhibitor->BindingSite Competitively Binds BindingSite->Product Catalysis

Competitive inhibition of tyrosinase by piperazine derivatives.

Other Biological Activities

The versatility of the this compound scaffold is further demonstrated by its use in developing ligands for other targets. For example, derivatives have been synthesized as GPR119 agonists, which are of interest for the treatment of type 2 diabetes mellitus.[7] Additionally, the core structure has been incorporated into molecules targeting the delta-opioid receptor as nonpeptide agonists.[8]

Conclusion

The this compound core structure is a privileged scaffold in medicinal chemistry, enabling the development of a wide range of derivatives with distinct and potent pharmacological activities. The mechanism of action of these derivatives is highly dependent on the specific substitutions made to the core structure, leading to compounds that can selectively target various receptors and enzymes. This guide has provided a comprehensive overview of the key mechanisms of action, supported by quantitative data and experimental methodologies, to aid researchers in the ongoing development of novel therapeutics based on this versatile chemical framework.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Arylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted arylpiperazines represent a "privileged scaffold" in medicinal chemistry, forming the core of a multitude of biologically active compounds. Their structural versatility allows for fine-tuning of pharmacological properties, leading to a broad spectrum of applications, particularly in the realm of central nervous system (CNS) disorders and oncology. This technical guide provides an in-depth overview of the current research applications of substituted arylpiperazines, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Central Nervous System Applications: Modulating Neurotransmission

Substituted arylpiperazines are most renowned for their ability to modulate the activity of key neurotransmitter receptors in the brain, primarily serotonin (5-HT) and dopamine (D) receptors. This has led to their extensive investigation and development as antipsychotics, antidepressants, anxiolytics, and treatments for neurodegenerative diseases and neuropathic pain.[1][2][3]

Modulators of Serotonin and Dopamine Receptors

The therapeutic efficacy of many arylpiperazine-based drugs stems from their interaction with various subtypes of serotonin and dopamine G protein-coupled receptors (GPCRs).[1][4] The affinity of these compounds for specific receptor subtypes can be meticulously optimized through chemical modifications to the aryl ring, the piperazine core, and the terminal functional groups.[5]

Key Receptor Targets and Signaling Pathways:

  • 5-HT1A Receptors: Often targeted for anxiolytic and antidepressant effects. These receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels.[6]

  • 5-HT2A Receptors: Antagonism of these Gq/11-coupled receptors is a key mechanism for atypical antipsychotics. Activation of 5-HT2A receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[7][8]

  • Dopamine D2 Receptors: Blockade of D2 receptors is a hallmark of antipsychotic drugs. These receptors are coupled to Gi/o proteins, and their antagonism leads to an increase in cAMP levels.[5][9]

  • Dopamine D3 Receptors: These receptors are implicated in substance abuse and neuropsychiatric disorders.[10] Modulators of D3 receptors are being explored for their therapeutic potential.[10]

serotonin_signaling Simplified Serotonin Receptor Signaling Pathways cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq/11-coupled) 5-HT1A_R 5-HT1A Receptor Gi_o Gi/o Protein 5-HT1A_R->Gi_o Agonist Binding AC_inhib Adenylyl Cyclase (Inhibition) Gi_o->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec 5-HT2A_R 5-HT2A Receptor Gq_11 Gq/11 Protein 5-HT2A_R->Gq_11 Agonist Binding PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_act Protein Kinase C Activation DAG->PKC_act

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

dopamine_signaling Simplified Dopamine D2 Receptor Signaling Pathway cluster_D2 D2 Receptor (Gi/o-coupled) D2_R D2 Receptor Gi_o_D2 Gi/o Protein D2_R->Gi_o_D2 Agonist Binding AC_inhib_D2 Adenylyl Cyclase (Inhibition) Gi_o_D2->AC_inhib_D2 cAMP_dec_D2 ↓ cAMP AC_inhib_D2->cAMP_dec_D2

Caption: Simplified signaling pathway for the Dopamine D2 receptor.
Quantitative Data on Receptor Binding Affinities

The following tables summarize the binding affinities (Ki in nM) of representative substituted arylpiperazines for various serotonin and dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Arylpiperazines for Serotonin Receptors

Compound5-HT1A5-HT2A5-HT7Reference
Compound 9b 23.939.445.0[11]
Compound 12a 41.531542.5[11]
Compound 20b ---[12]
Compound 8c ---[12]
Compound 29 ---[12]
HBK-10 High Affinity--[13]

Table 2: Binding Affinities (Ki, nM) of Arylpiperazines for Dopamine Receptors

CompoundD2D3Reference
Compound 12a 300-[11]
HBK-10 High Affinity-[13]
LS-3-134 >25.50.17[14]
WW-III-55 --[14]

Oncology Applications: A New Frontier

Recently, arylpiperazines have garnered attention for their potential as anticancer agents.[7][15][16] These compounds have demonstrated cytotoxic effects against various cancer cell lines and can interact with molecular targets implicated in cancer pathogenesis.[7][15]

Antiproliferative Activity

Several studies have evaluated the in vitro cytotoxic activities of novel arylpiperazine derivatives against human cancer cell lines.

Table 3: In Vitro Antiproliferative Activity (IC50, µM) of Arylpiperazine Derivatives

CompoundLNCaP (Prostate)DU145 (Prostate)Reference
Compound 8 -8.25[17]
Compound 9 <5-[17]
Compound 15 <5-[17]
Nonsteroidal Androgen Receptor Antagonists

Substituted arylpiperazines have also been investigated as nonsteroidal androgen receptor (AR) antagonists for the treatment of prostate cancer.

Table 4: Androgen Receptor Antagonistic Activity (IC50, µM)

CompoundReporter AssayReference
YM-92088 (22) 0.47[18]
Bicalutamide (4) 0.89[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of substituted arylpiperazines.

Synthesis of Substituted Arylpiperazines

A general and versatile method for the synthesis of many arylpiperazine derivatives involves the nucleophilic substitution reaction between a suitable arylpiperazine and a chloroacetylated amine derivative.

General Procedure for the Synthesis of N-[4-(1,3-benzoxazole-2-yl) phenyl]-2-[4-(aryl)piperazin-1-yl]acetamide:

  • Step 1: Synthesis of N-[4-(1,3-benzoxazole-2-yl) phenyl]-2-chloroacetamide.

    • Dissolve 0.02 mole of 2-(4-aminophenyl)benzoxazole in 50 ml of acetonitrile.

    • Add 0.02 mole of anhydrous potassium carbonate to the solution.

    • Reflux the reaction mixture for 2 hours with continuous stirring.

    • After cooling, add 0.04 mole of chloroacetyl chloride in acetonitrile dropwise.

    • Reflux the reaction mixture for an additional 16 hours with continuous stirring.

    • Cool the reaction mixture to obtain the intermediate product.[18]

  • Step 2: Synthesis of the final arylpiperazine derivative.

    • React the intermediate from Step 1 with the desired substituted arylpiperazine.

Another common synthetic route is the solid-phase synthesis, which is amenable to the creation of compound libraries for high-throughput screening.[19] This often involves the use of a resin support, to which various building blocks are sequentially added.[19]

synthesis_workflow General Synthesis and Evaluation Workflow cluster_invivo In Vivo Studies Start Design of Target Molecules Synthesis Synthesis of Arylpiperazine Derivatives Start->Synthesis Purification Purification and Characterization (NMR, Mass Spec) Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Binding Receptor Binding Assays InVitro->Binding Functional Functional Assays (e.g., cAMP) InVitro->Functional Cytotoxicity Antiproliferative Assays InVitro->Cytotoxicity InVivo In Vivo Pharmacological Evaluation InVitro->InVivo AnimalModels Animal Models of Disease (e.g., Pain, Depression) InVivo->AnimalModels PK Pharmacokinetic Studies InVivo->PK SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Process End Candidate Drug Selection Optimization->End

Caption: A typical workflow for the discovery of novel arylpiperazine-based drugs.
In Vitro Receptor Binding Assays

Competitive Radioligand Binding Assay for Dopamine D2 Receptors:

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for the D2 receptor.[9]

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

    • D2-selective radioligand (e.g., [³H]-Spiperone).

    • Non-specific ligand (e.g., Haloperidol).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Glass fiber filters and a cell harvester.

  • Procedure:

    • Membrane Preparation: Resuspend thawed cell membranes in ice-cold assay buffer.

    • Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.

    • Assay Setup (96-well plate):

      • Total Binding wells: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Membrane Suspension.

      • Non-specific Binding wells: 25 µL Non-specific Ligand + 25 µL Radioligand + 50 µL Membrane Suspension.

      • Test Compound wells: 25 µL Test Compound Dilution + 25 µL Radioligand + 50 µL Membrane Suspension.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[4]

In Vivo Pharmacological Evaluation

Hot Plate Test for Analgesic Activity:

This test assesses the central analgesic activity of a compound by measuring the latency of the animal's response to a thermal stimulus.[1][16][20]

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).

  • Animals: Mice or rats.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • At a predetermined time after administration (e.g., 30 minutes), place the animal on the hot plate.

    • Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., paw licking, jumping).

    • A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

    • An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

Forced Swim Test (FST) for Antidepressant-like Activity:

The FST is a widely used behavioral test to screen for potential antidepressant drugs.[21][22][23]

  • Apparatus: A transparent cylinder filled with water.

  • Animals: Mice or rats.

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., imipramine) to the animals.

    • After a specific pre-treatment time, place the animal individually into the cylinder of water for a set period (e.g., 6 minutes).

    • Record the duration of immobility during the last few minutes of the test (e.g., the last 4 minutes).

    • A significant decrease in the duration of immobility in the test compound group compared to the vehicle group suggests an antidepressant-like effect.

In Vitro Antiproliferative Assay

MTT/MTS Assay:

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[24][25]

  • Materials:

    • Human cancer cell lines (e.g., LNCaP, DU145).

    • 96-well culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.

    • Solubilization solution (e.g., DMSO).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed the cancer cells into a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

    • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for a few hours. Viable cells will reduce the tetrazolium salt to a colored formazan product.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

Substituted arylpiperazines continue to be a cornerstone of modern medicinal chemistry, offering a versatile platform for the design and development of novel therapeutics. Their well-established role in modulating key neurotransmitter systems has led to significant advances in the treatment of a range of CNS disorders. Furthermore, emerging research into their anticancer properties is opening up exciting new avenues for drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this dynamic and impactful field, facilitating the continued exploration and application of this remarkable chemical scaffold.

References

The Versatile Scaffolding of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate has emerged as a cornerstone scaffold, offering a unique combination of structural features and synthetic versatility. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its multifaceted applications as a building block in medicinal chemistry, with a focus on the development of agents targeting neurological disorders and protein kinases.

Chemical Properties and Synthesis

This compound is a bifunctional molecule featuring a Boc-protected piperazine ring and a phenolic hydroxyl group. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine of the piperazine moiety, preventing its undesired reactions while allowing for selective functionalization at other positions. The phenolic hydroxyl group provides a handle for various chemical modifications, such as etherification and esterification, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

A common synthetic route to this building block involves the reaction of 1-(3-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This straightforward protection step is highly efficient and yields the desired product in good purity.

Applications in Medicinal Chemistry

The arylpiperazine motif is a well-established pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] The ability of the piperazine nitrogen to exist in a protonated state at physiological pH allows for crucial ionic interactions with biological targets, such as G-protein coupled receptors (GPCRs).[1] Consequently, this compound is a valuable starting material for the synthesis of a diverse range of bioactive molecules.

Ligands for Serotonin and Dopamine Receptors

The arylpiperazine scaffold is a key component of many ligands that modulate the activity of serotonin (5-HT) and dopamine (D₂) receptors, which are implicated in the pathophysiology of various neurological and psychiatric disorders.[1][3] Derivatives of this compound are designed to interact with these receptors, offering potential therapeutic benefits for conditions like schizophrenia, depression, and anxiety.[4][5]

The synthesis of these derivatives typically involves the deprotection of the Boc group to liberate the secondary amine, followed by N-alkylation or N-arylation to introduce various substituents. The phenolic hydroxyl group can also be modified to fine-tune the pharmacological properties of the final compounds.

Experimental Protocol: General Procedure for N-Alkylation

A general procedure for the N-alkylation of the deprotected piperazine is as follows:

  • Deprotection: this compound is treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM) or dioxane to remove the Boc protecting group.

  • Alkylation: The resulting 1-(3-hydroxyphenyl)piperazine salt is neutralized with a base (e.g., triethylamine, diisopropylethylamine). The free base is then reacted with an appropriate alkyl halide (R-X, where X is Cl, Br, or I) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), often in the presence of a base like potassium carbonate, to yield the N-alkylated product.

Signaling Pathways:

Arylpiperazine derivatives often exert their effects by modulating complex signaling cascades initiated by serotonin and dopamine receptors. For instance, agonism at the 5-HT₁A receptor can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, antagonism at the D₂ receptor can block the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cAMP. These signaling events ultimately influence neuronal excitability and neurotransmitter release.

G cluster_serotonin Serotonin (5-HT) Pathway cluster_dopamine Dopamine Pathway Arylpiperazine_5HT Arylpiperazine Derivative (5-HT1A Agonist) 5HT1A_Receptor 5-HT1A Receptor Arylpiperazine_5HT->5HT1A_Receptor Binds to Gi_Protein Gi Protein 5HT1A_Receptor->Gi_Protein Activates Adenylyl_Cyclase_Inhibition Adenylyl Cyclase (Inhibition) Gi_Protein->Adenylyl_Cyclase_Inhibition Inhibits cAMP_Decrease Decreased cAMP Adenylyl_Cyclase_Inhibition->cAMP_Decrease Neuronal_Hyperpolarization Neuronal Hyperpolarization cAMP_Decrease->Neuronal_Hyperpolarization Leads to Arylpiperazine_D2 Arylpiperazine Derivative (D2 Antagonist) D2_Receptor D2 Receptor Arylpiperazine_D2->D2_Receptor Blocks Gi_Protein_D2 Gi Protein D2_Receptor->Gi_Protein_D2 Inhibits Dopamine Dopamine Dopamine->D2_Receptor Binds to Adenylyl_Cyclase_Activation Adenylyl Cyclase (Activation) Gi_Protein_D2->Adenylyl_Cyclase_Activation Relieves Inhibition cAMP_Increase Increased cAMP Adenylyl_Cyclase_Activation->cAMP_Increase Altered_Gene_Expression Altered Gene Expression cAMP_Increase->Altered_Gene_Expression Leads to G cluster_synthesis Synthesis of Tyrosinase Inhibitors cluster_assay Tyrosinase Inhibition Assay Start Tert-butyl 4-(3-hydroxyphenyl) piperazine-1-carboxylate Deprotection Boc Deprotection Start->Deprotection Acylation Acylation with Aroyl Chloride Deprotection->Acylation Final_Compound (4-(4-hydroxyphenyl)piperazin-1-yl) arylmethanone Derivatives Acylation->Final_Compound Incubation Pre-incubate with Test Compound Final_Compound->Incubation Test in Assay Enzyme_Prep Prepare Tyrosinase Solution Enzyme_Prep->Incubation Reaction_Start Add L-DOPA (Substrate) Incubation->Reaction_Start Measurement Measure Absorbance at 475 nm Reaction_Start->Measurement Data_Analysis Calculate IC50 Value Measurement->Data_Analysis

References

The Expanding Therapeutic Landscape of Arylpiperazines: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of medicinal chemistry, the arylpiperazine scaffold has emerged as a cornerstone for the development of novel therapeutics targeting a wide array of diseases. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery and synthesis of novel arylpiperazine compounds. It covers synthetic methodologies, biological activities, and key structure-activity relationships, supported by detailed experimental protocols and visual representations of associated signaling pathways and workflows.

The versatility of the arylpiperazine moiety allows for its incorporation into a diverse range of molecular architectures, leading to compounds with activities against cancer, neurological disorders, and infectious diseases.[1][2] This guide will delve into the specifics of synthesizing these promising molecules and evaluating their therapeutic potential.

I. Synthetic Strategies for Novel Arylpiperazine Compounds

The synthesis of arylpiperazine derivatives is a well-established yet continually evolving field in medicinal chemistry.[3] The core structure, consisting of a piperazine ring linked to an aryl group, offers multiple points for chemical modification, enabling the creation of large and diverse compound libraries.[2][4] Common synthetic routes involve the N-arylation of piperazine or the reaction of an arylpiperazine with various electrophiles.

A prevalent method for synthesizing N-arylpiperazines involves the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with piperazine using a palladium catalyst. Another key strategy is the nucleophilic substitution reaction between an activated aryl halide and a piperazine derivative. Subsequent modifications often involve acylation, alkylation, or reductive amination at the second nitrogen atom of the piperazine ring to introduce further diversity and modulate the compound's pharmacological properties.[5]

General Synthesis Workflow

The synthesis of a target arylpiperazine compound typically follows a multi-step process. A generalized workflow is depicted below, illustrating the key stages from starting materials to the final product.

G Start Starting Materials (Aryl Halide & Piperazine) Step1 N-Arylation Reaction (e.g., Buchwald-Hartwig) Start->Step1 Step2 Intermediate Arylpiperazine Step1->Step2 Step3 Functionalization Reaction (Alkylation, Acylation, etc.) Step2->Step3 Step4 Purification (Chromatography, Recrystallization) Step3->Step4 Final Novel Arylpiperazine Compound Step4->Final

Caption: Generalized workflow for the synthesis of novel arylpiperazine compounds.

II. Biological Activities and Therapeutic Targets

Arylpiperazine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.[6] Their ability to interact with various G-protein coupled receptors (GPCRs), ion channels, and enzymes underpins their therapeutic potential.[6][7]

Anticancer Activity

Numerous studies have highlighted the potent anti-proliferative effects of novel arylpiperazine compounds against various cancer cell lines.[1][6] For instance, certain derivatives have shown significant cytotoxic activity against prostate cancer cells (LNCaP, PC-3, and DU145) and breast cancer cells.[8][9] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression, such as the androgen receptor (AR) signaling pathway.[10]

Table 1: Cytotoxic Activity of Novel Arylpiperazine Derivatives against Prostate Cancer Cell Lines

CompoundLNCaP IC₅₀ (µM)PC-3 IC₅₀ (µM)DU145 IC₅₀ (µM)Reference
2c 32>10048[8]
3a >10032>100[8]
3b >10073>100[8]
3c >10055>100[8]
10 <3--[9]
24 <3--[9]
29 <3--[9]

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. A lower value indicates higher potency.

Central Nervous System (CNS) Activity

The arylpiperazine scaffold is a well-known pharmacophore in many CNS-active agents.[2][4] Derivatives have been developed as ligands for various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.[11][12] This has led to their investigation as potential treatments for a range of neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and Parkinson's disease.[2][4][5] For example, compounds have been designed as D2/D3 receptor ligands and 5-HT1A/5-HT2A receptor modulators.[11][12]

Table 2: Receptor Binding Affinity of Selected Arylpiperazine Derivatives

CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)Reference
1 S1R3.2[7]
Haloperidol (Ref.) S1R2.5[7]
PZ-68 5-HT₁ₐ-[11]
Flibanserin 5-HT₁ₐ/5-HT₂ₐ-[11]

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher affinity.

Other Therapeutic Applications

The therapeutic potential of arylpiperazines extends beyond oncology and neuroscience. Researchers have explored their use as:

  • Analgesics: For the treatment of neuropathic pain.[13]

  • Antiprion Agents: For combating fatal neurodegenerative disorders like Creutzfeldt-Jakob disease.[14][15]

  • α1-Adrenergic Receptor Antagonists: For the management of benign prostatic hyperplasia (BPH).[16]

  • Antimalarial Agents: Showing activity against strains of Plasmodium falciparum.[17]

III. Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of novel compounds. This section provides a standardized methodology for the synthesis of a representative arylpiperazine derivative and a common biological assay.

General Procedure for the Synthesis of 4-Nitrobenzyl-phenylpiperazine Intermediates

This protocol describes a reductive amination procedure to synthesize key intermediates.[5]

  • Dissolve 4-nitrobenzaldehyde (1 mmol) in absolute ethanol (30 mL) in a 125-mL flask.

  • Add 1 equivalent of the desired phenylpiperazine and 0.5 equivalents of zinc chloride (ZnCl₂) to the solution.

  • Stir the reaction mixture at 60 °C.

  • After 2 hours, add 3.2 equivalents of sodium cyanoborohydride (NaBH₃CN) in two portions, one hour apart.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-nitrobenzyl-phenylpiperazine intermediate.

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.[8]

  • Seed cancer cells (e.g., LNCAP, PC-3, DU145) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compounds (e.g., 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) for 72 hours.

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the fixed cells with sulforhodamine B (SRB) solution.

  • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percentage of viable cells compared to untreated controls and determine the IC₅₀ values.

IV. Signaling Pathways and Molecular Interactions

Understanding the interaction of arylpiperazine compounds with their biological targets at a molecular level is crucial for rational drug design.

Dopamine and Serotonin Receptor Signaling

Many arylpiperazine-based CNS drugs exert their effects by modulating dopaminergic and serotonergic signaling pathways. The diagram below illustrates a simplified representation of D2 and 5-HT1A receptor signaling.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR AC Adenylyl Cyclase D2R->AC Inhibits HT1AR->AC Inhibits Arylpiperazine Arylpiperazine Compound Arylpiperazine->D2R Antagonist Arylpiperazine->HT1AR Agonist cAMP ↓ cAMP AC->cAMP Effector Cellular Response cAMP->Effector

Caption: Arylpiperazine modulation of D2 and 5-HT1A receptor signaling.

V. Conclusion and Future Directions

The arylpiperazine scaffold continues to be a highly privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents.[1][2][4] The ongoing exploration of new derivatives and their biological evaluation is essential for unlocking the full therapeutic potential of this chemical class. Future research will likely focus on the development of more selective and potent compounds with improved pharmacokinetic profiles, as well as the application of novel synthetic methodologies to expand the accessible chemical space.[1] The integration of computational modeling and experimental screening will further accelerate the discovery of the next generation of arylpiperazine-based drugs.

References

In Silico Modeling of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of the receptor binding profile of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate. As a member of the piperazine class of compounds, this molecule holds potential for interacting with a range of central nervous system (CNS) receptors, including dopamine, serotonin, and sigma receptors. This document outlines a systematic approach to virtually screening this compound against these targets, predicting binding affinities, and elucidating potential mechanisms of action through detailed computational methodologies. Furthermore, it provides protocols for experimental validation and visualizes key pathways and workflows to facilitate a deeper understanding of the underlying biological and computational processes.

Introduction

This compound is a synthetic organic compound featuring a piperazine core, a structure prevalent in many centrally acting drugs. The piperazine moiety is a well-established pharmacophore known to interact with various G-protein coupled receptors (GPCRs) and ion channels. Understanding the specific receptor interactions of this particular derivative is crucial for predicting its pharmacological effects and therapeutic potential.

In silico modeling offers a powerful, resource-efficient approach to characterizing the binding of small molecules to their macromolecular targets. Through techniques such as molecular docking and molecular dynamics, it is possible to predict the binding mode and affinity of a ligand, providing valuable insights to guide further drug discovery and development efforts. This guide will detail the necessary steps for a comprehensive computational analysis, complemented by protocols for subsequent in vitro validation.

Potential Receptor Targets

Based on the structural characteristics of this compound, particularly the arylpiperazine motif, the primary receptor families of interest for binding studies include:

  • Dopamine Receptors: Specifically the D2, D3, and D4 subtypes, which are common targets for arylpiperazine derivatives and are implicated in neuropsychiatric disorders.

  • Serotonin (5-HT) Receptors: Various subtypes, such as 5-HT1A and 5-HT2A, are known to bind piperazine-containing ligands and are involved in mood regulation and cognition.

  • Sigma Receptors: Both sigma-1 and sigma-2 receptors are targets for many piperazine compounds and are associated with neurodegenerative diseases and psychiatric conditions.

In Silico Modeling Workflow

A systematic computational workflow is essential for accurately predicting the receptor binding characteristics of the target compound.

cluster_prep Preparation cluster_docking Docking & Simulation cluster_analysis Analysis cluster_validation Experimental Validation ligand_prep Ligand Preparation (this compound) molecular_docking Molecular Docking ligand_prep->molecular_docking receptor_prep Receptor Preparation (Dopamine, Serotonin, Sigma Receptors) receptor_prep->molecular_docking binding_analysis Binding Mode & Energy Analysis molecular_docking->binding_analysis md_simulation Molecular Dynamics Simulation md_simulation->binding_analysis binding_analysis->md_simulation admet_prediction ADMET Prediction binding_analysis->admet_prediction binding_assays In Vitro Binding Assays admet_prediction->binding_assays functional_assays Functional Assays binding_assays->functional_assays

In Silico Modeling and Experimental Validation Workflow.

Detailed Methodologies

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Objective: To predict the binding pose and estimate the binding affinity of this compound to the active sites of selected dopamine, serotonin, and sigma receptors.

Protocol:

  • Receptor Preparation:

    • Obtain the 3D structures of the target receptors from the Protein Data Bank (PDB). If crystal structures are unavailable, homology models may be constructed.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign appropriate atom types and charges (e.g., Gasteiger charges).

    • Define the binding site, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular editor (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock Vina or Glide.

    • Define the grid box dimensions to encompass the entire binding site of the receptor.

    • Perform the docking simulation using appropriate search algorithms (e.g., Lamarckian genetic algorithm).

    • Generate a set of possible binding poses ranked by their predicted binding affinity (docking score).

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and receptor residues.

    • Visualize the ligand-receptor complex using molecular visualization software (e.g., PyMOL, VMD).

    • Compare the docking scores across different receptors to predict binding selectivity.

Radioligand Binding Assay Protocol

Radioligand binding assays are used to experimentally determine the affinity of a ligand for a receptor.

Objective: To experimentally determine the binding affinity (Ki) of this compound for the target receptors.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human dopamine D2 receptor).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a known radioligand for the target receptor (at a concentration close to its Kd), and varying concentrations of the unlabeled test compound (this compound).

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a filter mat, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinities

While specific binding data for this compound is not publicly available, the following table presents representative binding affinities (Ki in nM) for structurally similar arylpiperazine compounds at key CNS receptors. This data serves as an illustrative example of how such information would be presented.

Compound IDDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)Sigma-1 (Ki, nM)Sigma-2 (Ki, nM)
Arylpiperazine Analog 1 152.55010150
Arylpiperazine Analog 2 51.2258120
Arylpiperazine Analog 3 258.010030250

Disclaimer: The data presented in this table is for illustrative purposes only and represents typical binding affinities for structurally related arylpiperazine compounds, not this compound itself.

Signaling Pathways and Visualizations

Understanding the downstream signaling pathways of the potential target receptors is crucial for predicting the functional consequences of ligand binding.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which have opposing effects on adenylyl cyclase activity.

cluster_d1 D1-like Receptor cluster_d2 D2-like Receptor D1 D1/D5 Gs Gs D1->Gs AC_d1 Adenylyl Cyclase Gs->AC_d1 + cAMP_d1 cAMP AC_d1->cAMP_d1 PKA_d1 PKA cAMP_d1->PKA_d1 CREB_d1 CREB PKA_d1->CREB_d1 gene_expression_d1 Gene Expression CREB_d1->gene_expression_d1 D2 D2/D3/D4 Gi Gi D2->Gi AC_d2 Adenylyl Cyclase Gi->AC_d2 - ion_channel Ion Channel Modulation Gi->ion_channel cAMP_d2 cAMP AC_d2->cAMP_d2 Dopamine Dopamine Dopamine->D1 Dopamine->D2

Simplified Dopamine Receptor Signaling Pathways.
Serotonin Receptor Signaling

Serotonin receptors comprise a large and diverse family of GPCRs (with the exception of the 5-HT3 receptor, an ion channel) that mediate a wide range of physiological effects.

cluster_5ht1 5-HT1 Receptors cluster_5ht2 5-HT2 Receptors HT1 5-HT1A/B/D/E/F Gi_5ht1 Gi HT1->Gi_5ht1 AC_5ht1 Adenylyl Cyclase Gi_5ht1->AC_5ht1 - cAMP_5ht1 cAMP AC_5ht1->cAMP_5ht1 HT2 5-HT2A/B/C Gq Gq HT2->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Serotonin Serotonin Serotonin->HT1 Serotonin->HT2

Key Serotonin Receptor Signaling Pathways.
Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses.

cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Sigma1_BiP Sigma-1R - BiP Complex Sigma1 Sigma-1R Sigma1_BiP->Sigma1 Dissociation IP3R IP3 Receptor Sigma1->IP3R Stabilization Ca_mito Ca2+ Influx IP3R->Ca_mito ATP_prod ATP Production Ca_mito->ATP_prod Ligand Ligand Ligand->Sigma1_BiP Cellular_Stress Cellular_Stress Cellular_Stress->Sigma1_BiP

Sigma-1 Receptor Chaperone Activity.

Conclusion

The in silico modeling approach detailed in this guide provides a robust framework for the initial characterization of the receptor binding profile of this compound. By combining molecular docking and dynamics with a clear understanding of the potential target receptors and their signaling pathways, researchers can generate valuable hypotheses to be tested through experimental validation. This integrated approach accelerates the drug discovery process, enabling a more targeted and efficient evaluation of novel therapeutic compounds.

Methodological & Application

Synthesis Protocol for Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the synthesis of tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate. This compound is a valuable intermediate in the development of various pharmaceutical agents. The protocol herein describes a straightforward N-Boc protection of 1-(3-hydroxyphenyl)piperazine. This method is efficient and yields a high-purity product. All experimental data is presented in clear, tabular formats, and a schematic of the synthesis workflow is provided.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in a multitude of clinically used drugs, and the presence of a protected nitrogen allows for selective functionalization at the other nitrogen atom. The hydroxyl group on the phenyl ring provides a handle for further chemical modification, making this a versatile intermediate. The synthesis described involves the protection of the secondary amine of 1-(3-hydroxyphenyl)piperazine with a tert-butyloxycarbonyl (Boc) group. This reaction is a standard and widely used transformation in organic synthesis.

Reaction Scheme

reactant1 1-(3-hydroxyphenyl)piperazine reagents Solvent Base (optional) reactant1->reagents reactant2 Di-tert-butyl dicarbonate (Boc)2O reactant2->reagents product This compound reagents->product Reaction

Caption: General reaction scheme for the N-Boc protection of 1-(3-hydroxyphenyl)piperazine.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
1-(3-hydroxyphenyl)piperazine≥98%Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Triethylamine (TEA)≥99%Commercially Available
Saturated Sodium Bicarbonate SolutionReagent GradeIn-house preparation
Anhydrous Magnesium SulfateReagent GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add 1-(3-hydroxyphenyl)piperazine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities for a Typical Synthesis
ReagentMolar Mass ( g/mol )Moles (mmol)AmountEquivalents
1-(3-hydroxyphenyl)piperazine178.2310.01.78 g1.0
Di-tert-butyl dicarbonate218.2511.02.40 g1.1
Triethylamine101.1911.01.53 mL1.1
Dichloromethane--20 mL-
Table 2: Typical Reaction Outcome
ParameterValue
Reaction Time14 hours
Yield85-95%
Purity (by ¹H NMR)>98%
Physical AppearanceWhite to off-white solid

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 1-(3-hydroxyphenyl)piperazine and Triethylamine in DCM cool Cool to 0 °C dissolve->cool add_boc Add Di-tert-butyl dicarbonate cool->add_boc stir Stir at room temperature for 12-16 hours add_boc->stir quench Quench with NaHCO₃ solution stir->quench extract Extract with DCM quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Triethylamine is a corrosive and flammable liquid. Avoid inhalation and contact with skin.

  • Di-tert-butyl dicarbonate can be an irritant. Handle with care.

Characterization Data

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

¹H NMR (400 MHz, CDCl₃): δ 7.15 (t, J = 8.0 Hz, 1H), 6.45-6.35 (m, 3H), 4.90 (br s, 1H), 3.60 (t, J = 5.0 Hz, 4H), 3.10 (t, J = 5.0 Hz, 4H), 1.50 (s, 9H).

Note: The characterization data provided is a typical spectrum and may vary slightly depending on the solvent and instrument used.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. The procedure is straightforward, uses readily available reagents, and provides the target compound in high yield and purity. This intermediate is poised for use in a variety of drug discovery and development applications.

Step-by-step guide to Boc protection of 1-(3-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Step-by-Step Guide to the Boc Protection of 1-(3-hydroxyphenyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate via the N-Boc protection of 1-(3-hydroxyphenyl)piperazine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal under moderately acidic conditions.[1] The target compound, 1-Boc-4-(3-hydroxyphenyl)piperazine, serves as a versatile intermediate in the development of pharmaceuticals, particularly in neuropharmacology and oncology.[2] This protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, purification, and characterization, along with a summary of expected results.

Reaction Scheme

The reaction involves the treatment of 1-(3-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O). The lone pair of electrons on the secondary amine of the piperazine ring acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This results in the formation of the N-tert-butoxycarbonyl (Boc) protected product.

Chemical reaction for the Boc protection of 1-(3-hydroxyphenyl)piperazine.

Materials and Reagents

Reagent/MaterialFormulaM.W.CAS No.Notes
1-(3-hydroxyphenyl)piperazineC₁₀H₁₄N₂O178.23 g/mol 55347-73-4Starting material.
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25 g/mol 24424-99-5Protecting group reagent.[1]
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol 75-09-2Anhydrous, reaction solvent.
Diethyl ether(C₂H₅)₂O74.12 g/mol 60-29-7For trituration/purification.
Anhydrous Sodium SulfateNa₂SO₄142.04 g/mol 7757-82-6Drying agent.

Equipment

  • Round-bottom flask (100 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Ice bath (optional, for controlling exotherms)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • TLC plates and chamber for reaction monitoring

  • NMR spectrometer, Mass spectrometer, and Melting point apparatus for product characterization

Experimental Protocol

This protocol is adapted from a similar procedure for a structural isomer.[3]

  • Reactant Setup: In a 100 mL round-bottom flask, prepare a suspension of 1-(3-hydroxyphenyl)piperazine (e.g., 2.00 g, 11.2 mmol) in anhydrous dichloromethane (50 mL).

  • Reagent Addition: To the stirred suspension at room temperature, add di-tert-butyl dicarbonate (Boc₂O) (e.g., 2.56 g, 11.7 mmol, 1.05 equivalents) in one portion.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Typically, the reaction is stirred overnight to ensure completion.[3]

  • Work-up: Upon completion, if any solid is present, filter the reaction mixture.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

  • Purification: The resulting crude residue is triturated with diethyl ether. This process involves adding diethyl ether, stirring or sonicating to induce precipitation of the product, and then collecting the solid by filtration.

  • Drying: The collected solid product, this compound, is dried under vacuum to remove residual solvent. The product is typically an off-white or brown solid.[2]

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: Brown solid.[2]

  • Melting Point: 84-90 °C.[2]

  • ¹H NMR: Expected signals include the tert-butyl protons (singlet, ~1.48 ppm), piperazine protons (multiplets, ~3.0-3.8 ppm), and aromatic protons.

  • Mass Spectrometry: To confirm the molecular weight (278.35 g/mol ).[2]

Data Summary

The following table summarizes typical quantitative data for this reaction, based on literature values for similar transformations.[3]

ParameterValue / ConditionNotes
Scale~10-15 mmolThe reaction can be scaled as needed.
Equivalents of Boc₂O1.0 - 1.1 equivalentsA slight excess ensures complete reaction.
SolventDichloromethane (DCM)Other aprotic solvents like THF can also be used.[4]
TemperatureRoom TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time12-24 hours (overnight)Monitor by TLC for completion.
Expected Yield ~70-85% Yields may vary based on scale and purification method. The yield for the 4-hydroxy isomer was reported as 74%.[3]
Purity (Post-Purification) ≥95% Purity can be assessed by HPLC or NMR. Commercial products often have ≥99% purity.[2]

Experimental Workflow Diagram

Boc_Protection_Workflow start Start setup 1. Prepare Suspension (Reactant in DCM) start->setup add_reagent 2. Add Boc Anhydride setup->add_reagent react 3. Stir at Room Temperature (Overnight) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup 4. Filter & Evaporate Solvent monitor->workup Reaction Complete purify 5. Purify by Trituration (Diethyl Ether) workup->purify analyze 6. Dry and Characterize Product (NMR, MS, MP) purify->analyze end_node End analyze->end_node

Caption: Workflow for the Boc protection of 1-(3-hydroxyphenyl)piperazine.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Di-tert-butyl dicarbonate can cause irritation. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Utilizing Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate as a versatile building block in solid-phase synthesis (SPS). The protocols outlined below are designed to guide researchers in the efficient immobilization, modification, and cleavage of this compound, facilitating the generation of diverse chemical libraries for drug discovery and development.

Introduction

This compound is a valuable scaffold in medicinal chemistry, combining a Boc-protected piperazine moiety with a functionalizable phenolic hydroxyl group. This structure is frequently encountered in pharmacologically active agents targeting the central nervous system. Its application in solid-phase synthesis allows for the rapid and efficient creation of a multitude of derivatives. The phenolic hydroxyl group serves as a convenient anchor point for attachment to a solid support, while the piperazine nitrogen, after deprotection of the Boc group, offers a site for further chemical elaboration.

Principle of Application

The core strategy involves the immobilization of this compound onto a suitable solid support via its phenolic hydroxyl group. Once anchored, the Boc protecting group on the piperazine nitrogen can be removed under acidic conditions, and the liberated secondary amine can be subjected to a variety of coupling reactions to introduce diversity. Finally, the synthesized molecule is cleaved from the solid support to yield the desired product in solution.

Data Presentation

The following table summarizes typical quantitative data expected from the described protocols. These values are illustrative and may vary depending on the specific resin, reagents, and reaction conditions employed.

ParameterTypical ValueMethod of Determination
Resin Loading Efficiency0.4 - 0.8 mmol/gUV-Vis spectroscopy (Fmoc quantification) or gravimetric analysis
Boc Deprotection Yield>95%Kaiser Test (qualitative)
Coupling Reaction Yield85 - 95%HPLC analysis of a test cleavage
Final Product Purity>80% (crude)HPLC, LC-MS

Experimental Protocols

Protocol 1: Immobilization of this compound on Wang Resin via Mitsunobu Reaction

This protocol describes the attachment of the building block to a hydroxyl-functionalized resin, such as Wang resin, through an ether linkage.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin (1 g, ~1.0 mmol) in anhydrous THF (10 mL) for 1 hour in a peptide synthesis vessel.

  • In a separate flask, dissolve this compound (3 eq., 3.0 mmol, 835 mg) and triphenylphosphine (3 eq., 3.0 mmol, 787 mg) in anhydrous THF (15 mL).

  • Add the solution from step 2 to the swollen resin.

  • Cool the reaction vessel to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (3 eq., 3.0 mmol, 0.59 mL) dropwise to the reaction mixture with gentle agitation.

  • Allow the reaction to warm to room temperature and shake for 12-18 hours.

  • Drain the reaction vessel and wash the resin sequentially with THF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading capacity of the resin (refer to Protocol 4).

Protocol 2: Solid-Phase Derivatization of the Piperazine Moiety

This protocol details the deprotection of the Boc group and subsequent acylation of the piperazine nitrogen.

Materials:

  • Immobilized this compound on resin

  • 20% Trifluoroacetic acid (TFA) in DCM (v/v)

  • 10% Diisopropylethylamine (DIPEA) in DCM (v/v)

  • Carboxylic acid of choice

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DCM

Procedure:

  • Boc Deprotection: a. Swell the resin (from Protocol 1) in DCM (10 mL) for 30 minutes. b. Treat the resin with 20% TFA in DCM (10 mL) for 30 minutes with agitation. c. Drain the resin and wash with DCM (5 x 15 mL). d. Neutralize the resin with 10% DIPEA in DCM (2 x 10 mL) for 5 minutes each. e. Wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL).

  • Acylation: a. In a separate vial, dissolve the desired carboxylic acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in anhydrous DMF (5 mL). b. Add the activation mixture to the deprotected resin. c. Shake the reaction vessel at room temperature for 4-6 hours. d. Drain the resin and wash with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL). e. Dry the resin under vacuum.

Protocol 3: Cleavage of the Final Product from the Solid Support

This protocol describes the release of the synthesized molecule from the resin.

Materials:

  • Resin-bound final product

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)

  • DCM

  • Cold diethyl ether

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Shake the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL) and DCM (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Analyze the crude product by HPLC and LC-MS and purify as required.

Protocol 4: Determination of Resin Loading by Fmoc Quantification

This protocol is an indirect method to determine the loading of the initial building block by functionalizing a small sample of the deprotected amine with Fmoc-glycine and quantifying the released Fmoc group.

Materials:

  • A small sample of the deprotected resin from Protocol 2, step 1e.

  • Fmoc-glycine

  • DIC, HOBt, DMF

  • 20% Piperidine in DMF (v/v)

  • UV-Vis Spectrophotometer

Procedure:

  • Couple Fmoc-glycine to a known weight of the deprotected resin using the acylation conditions described in Protocol 2, step 2.

  • Thoroughly wash and dry the Fmoc-glycine-coupled resin.

  • Treat a precisely weighed amount of this resin (e.g., 5 mg) with 20% piperidine in DMF (1 mL) for 30 minutes to cleave the Fmoc group.

  • Dilute the supernatant to a known volume with DMF.

  • Measure the absorbance of the solution at 301 nm.

  • Calculate the loading using the Beer-Lambert law (ε₃₀₁ = 7800 M⁻¹cm⁻¹).

Visualizations

experimental_workflow start Start: Wang Resin immobilization Immobilization: This compound (Mitsunobu Reaction) start->immobilization Swell in THF resin_bound_intermediate1 Resin-Bound Intermediate 1: Boc-Protected Piperazine immobilization->resin_bound_intermediate1 Wash & Dry boc_deprotection Boc Deprotection: 20% TFA in DCM resin_bound_intermediate1->boc_deprotection resin_bound_intermediate2 Resin-Bound Intermediate 2: Free Piperazine boc_deprotection->resin_bound_intermediate2 Wash & Neutralize derivatization Derivatization: Acylation, Alkylation, etc. resin_bound_intermediate2->derivatization resin_bound_final Resin-Bound Final Product derivatization->resin_bound_final Wash & Dry cleavage Cleavage: 95% TFA Cocktail resin_bound_final->cleavage final_product Final Product in Solution cleavage->final_product Precipitate & Dry

Caption: General workflow for the solid-phase synthesis using this compound.

logical_relationship building_block This compound phenol_group Phenolic -OH building_block->phenol_group boc_piperazine Boc-Protected Piperazine building_block->boc_piperazine immobilization Immobilization Site phenol_group->immobilization Enables attachment to solid support diversification Diversification Site boc_piperazine->diversification Allows for subsequent functionalization after deprotection

Caption: Key functional groups of the building block and their roles in solid-phase synthesis.

Development of Antioxidant Compounds from Piperazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development of antioxidant compounds derived from the piperazine scaffold. It includes detailed protocols for the synthesis of these derivatives and for a suite of in vitro and in vivo assays to evaluate their antioxidant efficacy. Additionally, it summarizes quantitative antioxidant activity data and illustrates key signaling pathways and experimental workflows.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Its unique physicochemical properties make it an attractive core for the design of novel compounds with diverse biological activities, including antioxidant effects. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Piperazine derivatives have emerged as a promising class of antioxidants with the potential to mitigate oxidative damage.[2] This document outlines the key methodologies for synthesizing and evaluating the antioxidant potential of piperazine derivatives.

Synthesis of Piperazine Derivatives

A variety of synthetic routes can be employed to generate libraries of piperazine derivatives for antioxidant screening. The choice of method often depends on the desired substitution pattern on the piperazine core.

General Synthesis of 1-Aryl/Aralkyl Piperazine Derivatives

A common method for the synthesis of 1-aryl/aralkyl piperazine derivatives involves the nucleophilic substitution of a suitable alkyl halide with a substituted piperazine.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-iodopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (1 mmol) and the appropriate 1-substituted piperazine (1 mmol) in acetone (10 mL).

  • Addition of Base: Add triethylamine (1 mmol) to the mixture.

  • Reflux: Reflux the reaction mixture until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).[3]

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl/aralkyl piperazine derivative.[3]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[3]

One-Pot Synthesis of Monosubstituted Piperazines

This method provides a simplified approach for the preparation of a variety of monosubstituted piperazine derivatives.[4]

Protocol:

  • Reaction Mixture: Combine protonated piperazine (e.g., piperazine dihydrochloride) with the desired reactant in a suitable solvent.

  • Reaction Conditions: The reaction can be carried out under conventional heating or microwave irradiation to expedite the process.[4]

  • Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as crystallization or chromatography.[4]

Synthesis of 1,4-Disubstituted Piperazine-2,5-dione Derivatives

These derivatives can be synthesized through a multi-step process involving cyclization and subsequent acylation.

Protocol:

  • Cyclization: Synthesize the piperazine-2,5-dione core by reacting appropriate amino acids or their derivatives.

  • N-Substitution: Introduce a substituent at the N1 position, for example, by reacting with an aryl halide.

  • Acylation: Acylate the N4 position using an appropriate acyl chloride or anhydride in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).[5]

  • Purification: Purify the final product by column chromatography.[5]

In Vitro Antioxidant Activity Assays

A panel of in vitro assays is essential to determine the antioxidant capacity of the synthesized piperazine derivatives. These assays measure different aspects of antioxidant action, such as radical scavenging and reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or BHT) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solutions.

  • Reaction: In a 96-well plate or cuvettes, add a defined volume of each sample dilution and an equal volume of the DPPH working solution. Include a blank containing only the solvent and DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the sample concentration.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test compound solution to a defined volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Reaction: Add a small volume of the test compound solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox, and expressed as Trolox equivalents (TE).

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Protocol:

  • Sample Preparation: Use biological samples such as tissue homogenates or cell lysates.

  • Reaction: To the sample, add a solution of thiobarbituric acid (TBA) and trichloroacetic acid (TCA).

  • Incubation: Heat the mixture at 95°C for 60 minutes.

  • Cooling and Centrifugation: Cool the tubes on ice and centrifuge to pellet the precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The concentration of MDA is calculated using a standard curve of MDA.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of compounds to protect live cells from oxidative stress.

Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black microplate and grow to confluence.

  • Loading with Probe: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable fluorescent probe.

  • Treatment: Treat the cells with the test piperazine derivatives or a standard antioxidant (e.g., quercetin) for a specified period.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measurement: Measure the fluorescence intensity kinetically over time using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence versus time. The CAA value is expressed as a percentage reduction in fluorescence compared to control cells.

In Vivo Antioxidant Activity Model: Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress

This model is commonly used to evaluate the in vivo antioxidant and hepatoprotective effects of test compounds. CCl₄ induces oxidative stress, leading to liver damage.

Protocol:

  • Animal Model: Use rodents, such as Wistar rats or Swiss albino mice.

  • Grouping: Divide the animals into several groups: a normal control group, a CCl₄-intoxicated control group, a positive control group (e.g., treated with silymarin), and test groups receiving different doses of the piperazine derivative.

  • Dosing: Administer the piperazine derivative orally for a specified period (e.g., 7 or 14 days).[6][7]

  • Induction of Toxicity: On the last day of treatment, administer a single intraperitoneal (i.p.) or oral dose of CCl₄ (dissolved in a vehicle like olive oil or liquid paraffin) to all groups except the normal control.[6][7]

  • Sample Collection: After a specific time (e.g., 24 hours) post-CCl₄ administration, collect blood and liver tissue samples.

  • Biochemical Analysis:

    • Serum Markers: Measure the levels of liver damage markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

    • Tissue Homogenates: Prepare liver homogenates to measure:

      • Lipid peroxidation (TBARS assay).

      • Levels of endogenous antioxidants like reduced glutathione (GSH).

      • Activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Data Presentation

Quantitative data from the antioxidant assays should be summarized in tables for clear comparison of the activity of different piperazine derivatives.

Table 1: In Vitro Antioxidant Activity of Piperazine Derivatives

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP (µmol TE/g)
Derivative 1 ValueValueValue
Derivative 2 ValueValueValue
Derivative 3c [3]189.423.45Value
Derivative 3a [3]371.9755.87Value
Derivative 3f [3]420.5741.04Value
Piperine ---
Superoxide Scavenging IC₅₀1820
Lipid Peroxidation Inhibition IC₅₀1230
BHT (Standard) [3]113.1726.29Value
Ascorbic Acid (Standard) ValueValueValue

Note: Values are examples and should be replaced with actual experimental data. "Value" indicates data to be filled in from experimental results.

Table 2: In Vivo Antioxidant Effects of Piperazine Derivatives in CCl₄-Treated Rats

Treatment GroupSerum ALT (U/L)Serum AST (U/L)Liver TBARS (nmol/mg protein)Liver GSH (µmol/g tissue)Liver SOD (U/mg protein)
Normal Control ValueValueValueValueValue
CCl₄ Control ValueValueValueValueValue
Piperazine Derivative (Low Dose) ValueValueValueValueValue
Piperazine Derivative (High Dose) ValueValueValueValueValue
Silymarin (Standard) ValueValueValueValueValue

Note: Values are examples and should be replaced with actual experimental data. "Value" indicates data to be filled in from experimental results.

Visualization of Workflows and Signaling Pathways

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and the signaling pathways involved in the antioxidant effects of piperazine derivatives.

Experimental Workflow for Synthesis and In Vitro Screening

G cluster_synthesis Synthesis of Piperazine Derivatives cluster_screening In Vitro Antioxidant Screening cluster_analysis Data Analysis s1 Reactants: - Substituted Piperazine - Alkyl/Aryl Halide s2 Reaction Conditions: - Solvent - Base - Temperature s1->s2 s3 Purification: - Column Chromatography - Crystallization s2->s3 s4 Characterization: - NMR - IR - Mass Spectrometry s3->s4 a1 DPPH Assay s4->a1 Test Synthesized Compounds a2 ABTS Assay s4->a2 Test Synthesized Compounds a3 FRAP Assay s4->a3 Test Synthesized Compounds a4 TBARS Assay s4->a4 Test Synthesized Compounds d1 Calculate IC50 Values a1->d1 a2->d1 a3->d1 d2 Determine Trolox Equivalents a3->d2 a4->d1 d3 Structure-Activity Relationship (SAR) Studies d1->d3

Caption: Workflow for the synthesis and in vitro antioxidant screening of piperazine derivatives.

Nrf2 Signaling Pathway in Antioxidant Response

Certain piperazine derivatives exert their antioxidant effects by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Piperazine Piperazine Derivative Piperazine->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Ub Ubiquitin Nrf2_Keap1->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes

Caption: Activation of the Nrf2 signaling pathway by piperazine derivatives to combat oxidative stress.

Logical Relationship of Antioxidant Assays

G cluster_assays Antioxidant Capacity Evaluation cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assay cluster_in_vivo In Vivo Model DPPH DPPH Assay (Radical Scavenging) ABTS ABTS Assay (Radical Scavenging) FRAP FRAP Assay (Reducing Power) TBARS TBARS Assay (Lipid Peroxidation) CAA CAA Assay (Intracellular Antioxidant Activity) TBARS->CAA Increasing Biological Relevance CCl4 CCl4-Induced Oxidative Stress CAA->CCl4

Caption: Hierarchy of antioxidant assays from in vitro chemical tests to in vivo models.

References

Application Notes and Protocols for Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy, selectivity, and physicochemical properties of the molecule. The length, rigidity, and chemical nature of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate: A Versatile Linker Building Block

The molecule this compound represents a valuable scaffold for the construction of PROTAC linkers. The piperazine core introduces a degree of rigidity, which can be advantageous for pre-organizing the PROTAC into a conformation conducive to ternary complex formation. The presence of the Boc-protecting group allows for controlled, stepwise synthesis, enabling the sequential attachment of the POI-binding ligand and the E3 ligase ligand. Furthermore, the hydroxyl group on the phenyl ring provides a convenient attachment point for extending the linker or for direct conjugation to a warhead or E3 ligase ligand.

Application in Targeting BRD4 and BTK

PROTACs incorporating piperazine-based linkers have shown significant promise in targeting key proteins implicated in disease, such as Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

BRD4 (Bromodomain-containing protein 4) is an epigenetic reader protein that plays a crucial role in the regulation of oncogenes like c-Myc, making it a prime target in cancer therapy.

BTK (Bruton's tyrosine kinase) is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.

Data Presentation: Quantitative Analysis of Piperazine-Containing PROTACs

The following tables summarize the degradation performance of representative PROTACs targeting BRD4 and BTK that utilize a piperazine-containing linker. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key metrics for evaluating PROTAC efficacy.

Table 1: Degradation Performance of a BRD4-Targeting PROTAC with a Piperazine Linker

PROTAC Concentration (nM)Normalized BRD4 Intensity% Degradation (vs. Vehicle)
0 (Vehicle)1.000%
10.8515%
100.5248%
500.2179%
1000.1090%
5000.0892%
10000.0991%
DC50 (nM) ~12
Dmax (%) >90

Table 2: Degradation Performance of BTK-Targeting PROTACs with Piperazine-Containing Linkers

PROTACTargetCell LineDC50 (nM)Dmax (%)Reference
PTD10BTKRamos0.5>95
PTD10BTKJeKo-10.6>95
NRX0492BTKTMD8< 1Not Reported

Signaling Pathways

PROTAC_Mechanism

BRD4_Signaling_Pathway

BTK_Signaling_Pathway

Experimental Protocols

Synthesis of a Representative BRD4-Targeting PROTAC with a Piperazine Linker

This protocol outlines a plausible synthetic route for a BRD4-targeting PROTAC, starting from this compound.

Synthesis_Workflow

Step 1: Synthesis of tert-butyl 4-(3-(2-bromoethoxy)phenyl)piperazine-1-carboxylate

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq).

  • Add 1,2-dibromoethane (5.0 eq) to the mixture.

  • Stir the reaction at 60 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of JQ1-Piperazine-Linker Intermediate

  • To a solution of the product from Step 1 (1.1 eq) in anhydrous DMF, add (+)-JQ1-acid (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) to the mixture and stir at room temperature for 4 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Application Notes and Protocols for N-Arylation of Boc-Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butoxycarbonyl-piperazine (Boc-piperazine) is a crucial building block in medicinal chemistry and drug development.[1] Its structure features a piperazine ring, a common scaffold in many bioactive molecules, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.[1] This mono-protection strategy enables selective functionalization at the free secondary amine, making it an invaluable intermediate for synthesizing complex molecular architectures.[1] The N-arylation of Boc-piperazine, which forms a carbon-nitrogen bond between an aromatic ring and the unprotected piperazine nitrogen, is a key transformation. This reaction is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2][3] This method offers a versatile and efficient route to N-arylpiperazines, which are prevalent in numerous pharmaceuticals.

Key N-Arylation Methodologies

The primary methods for the N-arylation of Boc-piperazine are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig Amination: This is a versatile and widely used method for forming C-N bonds.[3] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The choice of ligand is critical, with sterically hindered biaryl phosphine ligands like RuPhos and XPhos often proving effective for this transformation.[4]

  • Ullmann Condensation: This reaction uses a copper catalyst to couple an aryl halide with an amine.[5] Traditional Ullmann reactions often require harsh conditions, including high temperatures.[5] However, modern variations with specific ligands have improved the reaction conditions, making it a viable alternative to palladium-catalyzed methods in certain cases.[6]

Experimental Protocols

The following is a detailed protocol for the palladium-catalyzed N-arylation of Boc-piperazine using Buchwald-Hartwig amination conditions.

Materials:

  • Boc-Piperazine

  • Aryl Halide (e.g., Aryl Bromide or Aryl Chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine Ligand (e.g., RuPhos - 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Base (e.g., NaOtBu - Sodium tert-butoxide)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (oven-dried)

  • Magnetic stirrer and heating mantle or oil bath

  • Reagents for workup and purification (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., RuPhos), the base (e.g., NaOtBu), and Boc-piperazine.[1]

    • Seal the vessel with a septum.

  • Inert Atmosphere:

    • Purge the reaction vessel with an inert gas, such as argon or nitrogen, for approximately 5-10 minutes to ensure anaerobic conditions.[1] This is crucial to protect the catalyst from oxygen.[4]

  • Reagent Addition:

    • Using a syringe, add the anhydrous solvent (e.g., toluene) to the reaction vessel.[1]

    • Next, add the aryl halide via syringe.[1]

  • Reaction Conditions:

    • Place the reaction vessel in a preheated oil bath or on a heating mantle and stir the mixture vigorously. A typical reaction temperature is 80-110 °C.[1][4]

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.[1]

  • Workup:

    • Once the reaction is complete, cool the vessel to room temperature.[1]

    • Quench the reaction by carefully adding water.[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (e.g., 3 times).[1]

    • Combine the organic layers and wash with brine (saturated NaCl solution).[1]

    • Dry the combined organic layers over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄).[1]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-Boc-piperazine.[1]

Data Presentation

The following table summarizes representative conditions and yields for the N-arylation of Boc-piperazine with various aryl halides.

Aryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd₂(dba)₃ / RuPhosNaOtBuToluene1001-24High
Aryl ChloridePd₂(dba)₃ / XPhosNaOtBuToluene80-11012-24Good to High
Aryl IodideCuI / PhenanthrolineK₂CO₃DMF110-12024Moderate to Good
Aryl BromidePd(OAc)₂ / BINAPCs₂CO₃Toluene10018Good
Heteroaryl ChlorideNi(0) / 2,2'-BipyridineLiOtBuDioxane13012Good

Note: Yields are highly dependent on the specific substrates and precise reaction conditions. The data presented is a general representation based on typical outcomes for these reaction types.

Visualizations

Experimental Workflow

G Experimental Workflow for N-Arylation of Boc-Piperazine cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Setup 1. Add Reagents (Catalyst, Ligand, Base, Boc-Piperazine) Inert 2. Purge with Inert Gas (Argon/Nitrogen) Setup->Inert Solvent 3. Add Anhydrous Solvent Inert->Solvent ArylHalide 4. Add Aryl Halide Solvent->ArylHalide Heat 5. Heat and Stir (e.g., 100°C) ArylHalide->Heat Monitor 6. Monitor Progress (TLC / LC-MS) Heat->Monitor Quench 7. Cool and Quench (with Water) Monitor->Quench Extract 8. Extract with Organic Solvent Quench->Extract Dry 9. Dry and Concentrate Extract->Dry Purify 10. Purify by Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure N-Aryl-Boc-piperazine

Caption: General experimental workflow for the Buchwald-Hartwig N-arylation of Boc-piperazine.

Buchwald-Hartwig Catalytic Cycle

G Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂(X) OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine Ar-Pd(II)L₂(Amine) Amine_Coord->PdII_Amine RE Reductive Elimination PdII_Amine->RE RE->Pd0 Product Formation Product Ar-Pip-Boc RE->Product HX_Base H-X • Base RE->HX_Base ArylHalide Ar-X ArylHalide->OA + Ar-X BocPiperazine Boc-Pip-H BocPiperazine->Amine_Coord + Boc-Pip-H Base Base Base->RE + Base - H-X

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of Boc-piperazine.

Troubleshooting and Optimization

  • Low Yield:

    • Inactive Catalyst: Ensure a properly inert atmosphere is maintained to protect the Pd(0) species. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction.[4]

    • Inappropriate Ligand/Base: The choice of ligand and base is critical. For less reactive aryl chlorides, sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos) and strong, non-nucleophilic bases (e.g., NaOtBu) are often required.[4]

    • Low Temperature: Many N-arylation reactions require heating (80-110 °C) to proceed at a reasonable rate.[4]

  • Side Reactions:

    • N,N'-bis-arylation: This occurs when both nitrogens of the piperazine react. Using a mono-protected starting material like Boc-piperazine is the most effective strategy to prevent this.[4]

    • Hydrodehalogenation: This side reaction converts the aryl halide to the corresponding arene. It can be minimized by optimizing the ligand and base combination and ensuring anhydrous solvents are used.[4]

  • Microwave-Assisted Synthesis: For sterically hindered substrates, microwave irradiation can be a practical approach to improve yields and reduce reaction times.[7][8] Microwave-assisted protocols often lead to rapid heating and can overcome activation barriers in challenging coupling reactions.[9][10]

References

Application Notes and Protocols for High-Throughput Screening of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active pharmacological agents.[1] Derivatives of piperazine have shown a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects, often through modulation of monoamine pathways.[1][2] Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate and its analogs represent a chemical space with significant potential for the discovery of novel therapeutics targeting the central nervous system. This document provides detailed protocols and application notes for the high-throughput screening (HTS) of this class of compounds against a relevant G-protein coupled receptor (GPCR) target, the Serotonin 1A (5-HT1A) receptor, which is implicated in anxiety and depression.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential drug candidates.[3] Methodologies for HTS have evolved to include a variety of assay formats, such as fluorescence-based assays, radioligand binding assays, and automated electrophysiology, each with its advantages and limitations.[4][5][6] For GPCRs, which constitute a major class of drug targets, cell-based assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP), are widely used in HTS campaigns.[7][8][9]

This application note will focus on a competitive binding assay and a functional assay to screen a library of this compound analogs for their affinity and functional activity at the 5-HT1A receptor.

Hypothetical Quantitative Data

A library of 10 hypothetical analogs of this compound was screened against the human 5-HT1A receptor. The data for binding affinity (Ki) and functional agonist activity (EC50) are summarized in the table below.

Compound IDR1R2R3Ki (nM)EC50 (nM)
Lead Cmpd HHH15.285.7
Analog-01 FHH12.875.3
Analog-02 ClHH10.562.1
Analog-03 BrHH9.855.4
Analog-04 HOCH3H25.6120.8
Analog-05 HCF3H8.142.9
Analog-06 HHCH318.998.2
Analog-07 HHCyclopropyl14.580.1
Analog-08 FOCH3H22.3115.6
Analog-09 ClCF3H5.428.5
Analog-10 BrHCH311.268.7

Table 1: Binding affinities (Ki) and functional potencies (EC50) of hypothetical this compound analogs for the 5-HT1A receptor.

Experimental Protocols

High-Throughput Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compounds for the 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • [3H]-8-OH-DPAT (radioligand)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds (analogs of this compound) dissolved in 100% DMSO

  • Serotonin (for non-specific binding determination)

  • 96-well microplates

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation: Culture HEK293-5HT1A cells to 80-90% confluency. Harvest the cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well microplate, add 50 µL of assay buffer to all wells.

  • Add 2 µL of test compound dilutions (in DMSO) to the appropriate wells. For total binding, add 2 µL of DMSO. For non-specific binding, add 2 µL of a high concentration of serotonin (e.g., 10 µM).

  • Add 50 µL of [3H]-8-OH-DPAT (at a final concentration equal to its Kd) to all wells.

  • Add 100 µL of the prepared cell membrane suspension (containing 10-20 µg of protein) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki values using the Cheng-Prusoff equation.

High-Throughput Calcium Flux Functional Assay

This protocol describes a cell-based functional assay to measure the ability of the test compounds to activate the 5-HT1A receptor, which couples to Gi, leading to a decrease in cAMP and a subsequent change in intracellular calcium when co-expressed with a chimeric G-protein.

Materials:

  • CHO-K1 cells co-expressing the human 5-HT1A receptor and a promiscuous G-protein (e.g., Gα16)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (to prevent dye leakage)

  • Test compounds dissolved in 100% DMSO

  • Serotonin (positive control)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling

Protocol:

  • Cell Plating: Seed the CHO-K1-5HT1A-Gα16 cells into 384-well black, clear-bottom microplates at a density of 10,000 cells per well and incubate overnight.

  • Dye Loading: Remove the culture medium and add 20 µL of the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid in assay buffer) to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Addition: Prepare a serial dilution of the test compounds and the positive control (serotonin) in assay buffer.

  • Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

  • Record a baseline fluorescence reading for 10-20 seconds.

  • Measurement: Add 10 µL of the compound dilutions to the respective wells using the instrument's integrated liquid handler.

  • Continuously measure the fluorescence intensity for 2-3 minutes to capture the calcium mobilization signal.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the positive control. Plot the normalized response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Visualizations

HTS_Workflow cluster_library Compound Library cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_analysis Data Analysis cluster_hit Outcome Compound_Library This compound Analogs Binding_Assay Competitive Radioligand Binding Assay (Ki) Compound_Library->Binding_Assay Functional_Assay Calcium Flux Functional Assay (EC50) Binding_Assay->Functional_Assay Actives Data_Analysis IC50/EC50 Determination SAR Analysis Functional_Assay->Data_Analysis Hit_Compounds Hit Compounds Data_Analysis->Hit_Compounds

Caption: High-throughput screening workflow for identifying 5-HT1A receptor modulators.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT1A Agonist (e.g., Analog) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified 5-HT1A receptor signaling pathway.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common issues encountered during the synthesis of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and efficient synthetic route involves a two-step process:

  • Boc-protection of piperazine: Anhydrous piperazine is reacted with di-tert-butyl carbonate (Boc)₂O to yield mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate).

  • N-Arylation: The mono-Boc-protected piperazine is then coupled with a 3-halophenol (typically 3-bromophenol or 3-iodophenol) via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.

Q2: What is the role of the Boc protecting group?

A2: The tert-butyloxycarbonyl (Boc) group is a crucial protecting group for one of the nitrogen atoms of the piperazine ring. This prevents the common side reaction of double N-arylation, where the aryl halide reacts with both nitrogen atoms of piperazine, leading to the formation of an undesired bis-arylated byproduct. The Boc group can be readily removed under acidic conditions if the free piperazine is the desired final product.

Q3: Why is the Buchwald-Hartwig amination the preferred method for the N-arylation step?

A3: The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] It offers several advantages over traditional methods, such as nucleophilic aromatic substitution, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1] This makes it particularly suitable for coupling an electron-rich amine like Boc-piperazine with an electron-rich aryl halide like 3-hydroxyphenol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product in the N-Arylation Step
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the use of a high-quality palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand. - Use an appropriate ligand for this type of coupling; sterically hindered biarylphosphine ligands like XPhos, RuPhos, or DavePhos are often effective.[2] - Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction to prevent catalyst oxidation.
Suboptimal Base - The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. - If starting materials are sensitive to strong bases, consider weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures or longer reaction times.
Poor Solubility - Ensure all reactants, particularly the aryl halide and the base, are sufficiently soluble in the chosen solvent at the reaction temperature. - Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF.
Inappropriate Reaction Temperature - While some reactions can proceed at room temperature, many N-arylations require heating (typically 80-110 °C) to achieve a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Issue 2: Formation of Significant Side Products
Side Product Cause Prevention and Mitigation
Bis-arylated Piperazine Occurs if unprotected piperazine is used, or if the Boc-group is prematurely cleaved.- Ensure complete mono-Boc protection of piperazine before the N-arylation step. - Use a slight excess of Boc-piperazine relative to the aryl halide (e.g., 1.1 to 1.2 equivalents).
Hydrodehalogenation of the Aryl Halide Reduction of the aryl halide (e.g., 3-bromophenol) to the corresponding arene (phenol). This can be caused by β-hydride elimination from the palladium-amido intermediate.[3]- Optimize the choice of phosphine ligand. More electron-rich and sterically bulky ligands can suppress this side reaction. - Avoid excessively high reaction temperatures.
Phenol Coupling (O-Arylation) In the case of using 3-halophenols, the hydroxyl group can potentially compete with the amine for coupling, leading to diaryl ether formation.- The N-arylation is generally much faster and more favorable than O-arylation under typical Buchwald-Hartwig conditions. This is usually a minor side product. - Using a strong base like NaOtBu deprotonates the amine preferentially over the phenol under the reaction conditions.
Issue 3: Difficulties in Product Purification
Problem Troubleshooting Steps
Co-elution of Product and Unreacted Starting Material - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective. - Consider using a different stationary phase, such as alumina, if silica gel chromatography is unsuccessful.
Removal of Palladium Residues - After the reaction, a common workup includes filtering the reaction mixture through a pad of Celite® to remove the palladium catalyst. - Treatment of the crude product solution with activated carbon can also help in scavenging residual palladium.
Product is an Oil or a Gummy Solid - Trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization. - If the product is an oil, ensure all solvent has been removed under high vacuum.

Quantitative Data Summary

The following table presents representative yields for the Buchwald-Hartwig amination of N-Boc-piperazine with an aryl bromide under different conditions. Note: This data is representative of similar reactions and actual yields may vary based on specific experimental conditions.

Palladium Precursor Ligand Base Solvent Temp (°C) Product Yield (%) Hydrodehalogenation (%)
Pd₂(dba)₃XPhosNaOtBuToluene10085-95< 5
Pd(OAc)₂RuPhosK₃PO₄Dioxane11075-85< 10
[Pd(allyl)Cl]₂DavePhosLHMDSTHF8080-90< 5

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl piperazine-1-carboxylate (Mono-Boc-piperazine)
  • To a solution of anhydrous piperazine (5.0 g, 58.0 mmol) in dichloromethane (DCM, 100 mL) at 0 °C, add a solution of di-tert-butyl carbonate ((Boc)₂O, 2.54 g, 11.6 mmol) in DCM (20 mL) dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the (Boc)₂O is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify by column chromatography on silica gel (eluting with a gradient of DCM/methanol) to yield tert-butyl piperazine-1-carboxylate as a white solid.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add 3-bromophenol (1.0 g, 5.78 mmol), tert-butyl piperazine-1-carboxylate (1.28 g, 6.94 mmol), sodium tert-butoxide (0.83 g, 8.67 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.053 g, 0.058 mmol), and XPhos (0.083 g, 0.173 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (30 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of 3-bromophenol.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound.

Visualizations

Synthetic Workflow and Potential Side Reactions

Synthesis_Workflow Piperazine Piperazine Boc_Piperazine Tert-butyl piperazine-1-carboxylate Piperazine->Boc_Piperazine Boc Protection Bis_Arylated Bis-arylated Side Product Piperazine->Bis_Arylated Side Reaction (No Protection) Boc2O (Boc)₂O Boc2O->Boc_Piperazine Product Tert-butyl 4-(3-hydroxyphenyl) piperazine-1-carboxylate Boc_Piperazine->Product Buchwald-Hartwig Amination Aryl_Halide 3-Bromophenol Aryl_Halide->Product Aryl_Halide->Bis_Arylated Hydrodehalogenation Phenol (Hydrodehalogenation) Aryl_Halide->Hydrodehalogenation Side Reaction

Caption: Synthetic route and potential side reactions.

GPR119 Signaling Pathway

Many piperazine derivatives are investigated as agonists for G protein-coupled receptors (GPCRs) like GPR119, which is involved in glucose homeostasis.[4]

GPR119_Signaling Ligand Piperazine Agonist GPR119 GPR119 Receptor Ligand->GPR119 Binds to G_Protein Gαs Protein GPR119->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Insulin Secretion (in pancreatic β-cells) PKA->Cellular_Response Leads to

Caption: GPR119 signaling pathway activation.

References

How to avoid di-substitution in piperazine N-arylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control and avoid di-substitution in piperazine N-arylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant amounts of the N,N'-bis-arylated piperazine byproduct. How can I favor the formation of the desired mono-arylated product?

A1: The formation of the bis-arylated product is a common challenge in piperazine N-arylation. Several strategies can be employed to enhance the selectivity for mono-arylation:

  • Stoichiometry Control: Using an excess of piperazine relative to the aryl halide can statistically favor mono-substitution. A larger excess will increase the probability of the aryl halide reacting with an un-substituted piperazine molecule.

  • Use of Protecting Groups: The most reliable method for ensuring mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine.[1] The protecting group blocks one of the nitrogen atoms, preventing di-substitution. The Boc group can be subsequently removed after the arylation step.

  • Reaction Conditions Optimization: Fine-tuning the reaction parameters is crucial. This includes the choice of catalyst, ligand, base, and solvent, as these can influence the relative rates of the first and second arylation reactions.

Q2: What is the most effective protecting group for selective mono-N-arylation of piperazine?

A2: The tert-butyloxycarbonyl (Boc) group is a widely used and effective protecting group for piperazine.[2][3] N-Boc-piperazine is commercially available and the Boc group is generally stable under many arylation conditions and can be readily removed under acidic conditions. Other protecting groups like the benzyloxycarbonyl (Cbz) or a benzyl group can also be used, but the choice depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q3: How do the catalyst and ligand choices in a Buchwald-Hartwig amination affect the selectivity of piperazine N-arylation?

A3: The choice of catalyst and ligand is critical for a successful and selective N-arylation.[1]

  • Catalyst: Palladium(II) precatalysts like Pd(OAc)₂ are commonly used, which are reduced in situ to the active Pd(0) species. Ensuring this reduction is efficient is key.

  • Ligands: Sterically hindered biaryl phosphine ligands such as RuPhos and XPhos have proven effective for the N-arylation of piperazine.[1] These bulky ligands can favor the coupling of the less sterically hindered mono-arylated piperazine over the more hindered di-arylated product. The use of certain ligands can also allow for milder reaction conditions.

Nickel-based catalyst systems, for example, a Ni(0) catalyst with a 2,2'-bipyridine ligand, have also shown good selectivity for the mono-arylation of piperazine with aryl chlorides.[4]

Q4: Can the choice of base and solvent influence the mono- to di-substitution ratio?

A4: Yes, the base and solvent play a significant role.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used in Buchwald-Hartwig reactions.[1] Weaker bases such as K₂CO₃ or K₃PO₄ might lead to slower reactions, potentially allowing for the second arylation to become more competitive.[1]

  • Solvent: Solvents like toluene and dioxane are frequently used.[1] It is important to ensure that all reactants are soluble at the reaction temperature to avoid issues with reaction rates and selectivity.

Q5: My N-arylation reaction is not proceeding, or the yield is very low. What are the potential causes?

A5: Low or no yield can be attributed to several factors:

  • Inactive Catalyst: The active Pd(0) species might not be forming correctly from the Pd(II) precatalyst.

  • Inappropriate Ligand: The chosen ligand may not be suitable for the specific aryl halide and piperazine substrates.

  • Base Issues: The base might be too weak or not sufficiently soluble in the reaction medium.

  • Low Temperature: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[1]

  • Poor Substrate Reactivity: Aryl chlorides can be less reactive than aryl bromides or iodides, often requiring more specialized catalytic systems.

Data Presentation

Table 1: Effect of Piperazine Stoichiometry on Mono-Arylation Selectivity

EntryAryl HalidePiperazine (equiv.)Mono-arylated Product (%)Di-arylated Product (%)
14-chlorotoluene1.27525
24-chlorotoluene2.08812
34-chlorotoluene4.0>95<5

Note: Data is illustrative and based on general principles. Actual results may vary depending on specific reaction conditions.

Table 2: Effect of Ligand on Mono-Arylation of an Aryl Chloride

EntryLigandTemperature (°C)Mono-arylated Product Yield (%)
1P(t-Bu)₃10065
2XPhos10085
3RuPhos8092

Note: Data is illustrative and based on general principles. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-N-Arylation using N-Boc-Piperazine (Buchwald-Hartwig Amination)

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), N-Boc-piperazine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) and sodium tert-butoxide (1.4 mmol).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the mono-arylated N-Boc-piperazine.

  • Deprotection: The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

Protocol 2: Selective Mono-N-Arylation using an Excess of Piperazine

  • Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL).

  • Reagent Addition: Add piperazine (4.0 mmol, 4 equivalents).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol), a phosphine ligand (e.g., RuPhos, 0.06 mmol), and a base (e.g., NaOtBu, 1.5 mmol).

  • Reaction: Heat the mixture under an inert atmosphere at a specified temperature (e.g., 90-110 °C) until the starting aryl halide is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is worked up using an aqueous extraction to remove the excess piperazine and other inorganic salts. The organic layer is then dried, concentrated, and the desired mono-arylated product is purified by column chromatography.

Visualizations

Reaction_Pathway cluster_mono Mono-Arylation Pathway cluster_di Di-Arylation Pathway (Side Reaction) Piperazine Piperazine Mono-arylated_Piperazine Mono-arylated Piperazine Piperazine->Mono-arylated_Piperazine + Ar-X (desired) Ar-X Aryl Halide Ar-X->Mono-arylated_Piperazine Di-arylated_Piperazine Di-arylated Piperazine Mono-arylated_Piperazine->Di-arylated_Piperazine + Ar-X (undesired) Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->Mono-arylated_Piperazine Ar-X_2 Aryl Halide Ar-X_2->Di-arylated_Piperazine Pd_Catalyst_2 Pd Catalyst + Ligand Pd_Catalyst_2->Di-arylated_Piperazine

Caption: Reaction pathways for mono- and di-arylation of piperazine.

Troubleshooting_Workflow Start High Di-substitution Observed Check_Stoichiometry Is an excess of piperazine being used? Start->Check_Stoichiometry Increase_Piperazine Increase piperazine (e.g., to 4 equiv.) Check_Stoichiometry->Increase_Piperazine No Use_Protecting_Group Consider using mono-protected piperazine (e.g., N-Boc-piperazine) Check_Stoichiometry->Use_Protecting_Group Yes, but still problematic Optimize_Conditions Optimize Reaction Conditions Increase_Piperazine->Optimize_Conditions End Mono-arylation Favored Use_Protecting_Group->End Ligand Evaluate Ligand: Use bulky ligands (RuPhos, XPhos) Optimize_Conditions->Ligand Base Check Base: Ensure strong, non-nucleophilic base is used (e.g., NaOtBu) Optimize_Conditions->Base Temperature Adjust Temperature: Lowering temperature may increase selectivity Optimize_Conditions->Temperature Ligand->End Base->End Temperature->End

Caption: Troubleshooting workflow for excessive di-substitution.

Protecting_Group_Strategy Piperazine Piperazine Protection Protection Step (e.g., + Boc₂O) Piperazine->Protection Mono_Protected Mono-protected Piperazine (e.g., N-Boc-piperazine) Protection->Mono_Protected Arylation N-Arylation (+ Ar-X, Pd catalyst) Mono_Protected->Arylation Arylated_Protected Mono-arylated Protected Piperazine Arylation->Arylated_Protected Deprotection Deprotection Step (e.g., + Acid) Arylated_Protected->Deprotection Final_Product Mono-arylated Piperazine Deprotection->Final_Product

Caption: Logic of using a protecting group for selective mono-arylation.

References

Technical Support Center: Optimizing Boc Protection of Piperazine Under Mild Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc protection of piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help optimize your experiments under mild conditions.

Frequently Asked Questions (FAQs)

Q1: My mono-Boc protection of piperazine is resulting in a low yield and a significant amount of di-Boc byproduct. How can I improve the selectivity for mono-protection under mild conditions?

A1: Achieving high selectivity for mono-Boc protection is a common challenge. Here are several strategies to minimize the formation of the di-Boc byproduct and improve your yield:

  • Excess Piperazine: Using a large excess of piperazine (typically 5-10 fold) is a common strategy to statistically favor mono-protection.[1] However, this may not be practical with valuable piperazine derivatives.[2]

  • Slow Addition of Boc Anhydride: Adding the di-tert-butyl dicarbonate (Boc₂O) solution dropwise at a low temperature (e.g., 0 °C) can help control the reaction and improve selectivity.[1]

  • Acid-Mediated Mono-Protection: You can block one of the nitrogen atoms of piperazine by forming a salt with one equivalent of an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[2][3] This leaves the other nitrogen free to react with Boc₂O. A model reaction using one equivalent of HCl with piperazine has been shown to achieve a 70-80% isolated yield of mono-Boc piperazine.[2]

  • Catalytic Iodine: The use of iodine as a catalyst in conjunction with an acid can improve the efficiency of mono-Boc protection.[2]

Q2: I am observing incomplete consumption of my starting material. What are the potential causes and how can I drive the reaction to completion?

A2: Incomplete reactions can be frustrating. Consider the following troubleshooting steps:

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. If the reaction has stalled, consider extending the reaction time. A moderate increase in temperature might also be beneficial, but be cautious as this could also promote side reactions.[4]

  • Reagent Stoichiometry: Ensure you are using a sufficient amount of Boc₂O. While a 1:1 molar ratio is theoretically needed for mono-protection, a slight excess of Boc₂O (e.g., 1.1 equivalents) might be necessary to ensure complete conversion of the limiting reagent.

  • Solvent and Solubility: Poor solubility of the starting piperazine derivative can hinder the reaction.[4] Ensure your chosen solvent is appropriate. Dichloromethane (DCM) and methanol are common choices.[1][2] If solubility is an issue, you may need to screen for a more suitable solvent system.

Q3: The work-up and purification of my Boc-protected piperazine is proving difficult. What are some effective strategies?

A3: The basic nature of piperazine derivatives can sometimes complicate purification. Here are some recommended techniques:

  • Acid-Base Extraction: This is a powerful method to separate your basic product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent and extract with an acidic aqueous solution. Your Boc-piperazine will move to the aqueous layer as a salt. You can then basify the aqueous layer and re-extract your purified product into an organic solvent.[1]

  • Column Chromatography: Silica gel chromatography is a standard purification method. To prevent tailing of your basic compound on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[1]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of mono-Boc product Formation of di-Boc byproduct.Use a 5-10 fold excess of piperazine.[1] Add Boc₂O slowly at low temperature.[1] Utilize a mono-protection strategy with one equivalent of acid (e.g., HCl or TFA).[2]
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction by TLC/LC-MS and prolong the reaction time.[4] Consider a moderate increase in temperature.[4]
Poor solubility of starting material.Try a different solvent system in which the starting material is more soluble.[4]
Insufficient Boc₂O.Use a slight excess of Boc₂O (e.g., 1.1 equivalents).
Difficult purification Basic nature of the product causing tailing on silica gel.Add a basic modifier like triethylamine (0.1-1%) to the chromatography eluent.[1]
Presence of non-basic impurities.Perform an acid-base extraction to separate the basic product.[1]
Product is an oil or difficult to crystallize.Consider converting the product to a salt (e.g., hydrochloride) which may be a crystalline solid.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection using Trifluoroacetic Acid and Iodine

This protocol is adapted for the selective mono-protection of a valuable piperazine derivative where using a large excess of the diamine is not feasible.[2]

Materials:

  • Piperazine derivative (1.0 mmol)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA, 1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 mmol)

  • Iodine (I₂, 10 mol%)

  • 5% Sodium thiosulfate solution

  • Diethyl ether

  • 20% Sodium hydroxide (NaOH) solution

  • Chloroform

Procedure:

  • Dissolve the piperazine derivative (1.0 mmol) in methanol (2 mL) in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic acid (1.0 mmol) in methanol (5 mL) dropwise to the stirred solution.

  • Stir the mixture for 15 minutes.

  • Add water (2 mL) and continue stirring for 30 minutes at room temperature.

  • Add a solution of Boc₂O (1.0 mmol) and iodine (10 mol%) in methanol (4 mL) dropwise over 10 minutes.

  • Monitor the reaction progress by TLC.

  • After 3 hours, remove the volatiles in vacuo.

  • Add 5% sodium thiosulfate solution (5 mL) to the residue and extract with diethyl ether (2 x 10 mL) to remove any di-Boc byproduct.

  • Adjust the pH of the aqueous phase to 10 using 20% NaOH solution.

  • Extract the aqueous phase with chloroform (3 x 20 mL).

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected piperazine.

Protocol 2: Mono-Boc Protection using Excess Piperazine

This protocol is a standard method for mono-protection when the piperazine starting material is readily available.[1]

Materials:

  • Piperazine (2.0 equivalents)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-Boc-piperazine.[1]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Acid-Mediated Mono-Protection cluster_protocol2 Protocol 2: Excess Piperazine Method p1_start Dissolve Piperazine in MeOH p1_acid Add TFA Solution at 0-5 °C p1_start->p1_acid p1_boc Add Boc₂O/I₂ Solution p1_acid->p1_boc p1_reaction Reaction Monitoring (TLC) p1_boc->p1_reaction p1_workup Work-up & Extraction p1_reaction->p1_workup p1_purification Purification p1_workup->p1_purification p1_product Mono-Boc-Piperazine p1_purification->p1_product p2_start Dissolve Excess Piperazine in DCM p2_boc Add Boc₂O Solution at 0 °C p2_start->p2_boc p2_reaction Stir at RT 12-18h p2_boc->p2_reaction p2_concentrate Concentrate p2_reaction->p2_concentrate p2_purification Column Chromatography p2_concentrate->p2_purification p2_product Mono-Boc-Piperazine p2_purification->p2_product

Caption: Comparative workflow for two mild mono-Boc protection protocols.

troubleshooting_logic start Low Yield of Mono-Boc Product? check_byproduct Di-Boc Byproduct Observed? start->check_byproduct Yes incomplete_reaction Incomplete Reaction? start->incomplete_reaction No solution_excess_pip Use Excess Piperazine check_byproduct->solution_excess_pip Yes solution_slow_add Slow Addition of Boc₂O check_byproduct->solution_slow_add Yes solution_acid Use Acid-Mediated Protocol check_byproduct->solution_acid Yes solution_time_temp Increase Time/ Temperature incomplete_reaction->solution_time_temp Yes solution_solvent Change Solvent incomplete_reaction->solution_solvent Yes end Optimized Yield incomplete_reaction->end No solution_excess_pip->end solution_slow_add->end solution_acid->end solution_time_temp->end solution_solvent->end

Caption: Troubleshooting logic for low yields in mono-Boc protection.

References

Technical Support Center: Purification of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel (60-120 mesh or 230-400 mesh) is the most common and recommended stationary phase for the purification of this compound due to the compound's polarity. If the compound shows instability or degradation on silica, alternatives like neutral alumina or Florisil can be considered.[1]

Q2: Which solvent system (mobile phase) is best for this purification?

A2: A common mobile phase for compounds of similar polarity is a gradient system of ethyl acetate in hexanes or dichloromethane in methanol. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

Q3: How can I monitor the separation during column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using TLC. Spotting the collected fractions on a TLC plate alongside the crude reaction mixture and a pure standard (if available) will allow you to identify which fractions contain the purified product. Fractions containing the pure compound should be combined.

Q4: What are the potential impurities I might encounter?

A4: Potential impurities can include unreacted starting materials, by-products from the synthesis, or degradation products.[2] Degradation can occur if the compound is sensitive to the acidity of the silica gel.[1]

Q5: How should I store the purified this compound?

A5: While some related compounds can be stored at room temperature, it is often recommended to store purified products in a cool, dry, and well-ventilated place, potentially under an inert atmosphere, to prevent degradation.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography process.

Problem Potential Cause(s) Recommended Solution(s)
The compound is not eluting from the column. 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel.[1] 3. The compound is insoluble in the mobile phase and has precipitated at the top of the column.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). 2. Test the compound's stability on a small amount of silica. If it decomposes, consider using a less acidic stationary phase like deactivated silica or neutral alumina.[1] 3. Use a stronger, more polar solvent to load the sample or switch to a different mobile phase system where the compound is more soluble.
The compound is eluting too quickly (with the solvent front). The mobile phase is too polar.Reduce the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes). Confirm this by checking the first fraction, as it might contain your compound.[1]
Poor separation between the product and impurities. 1. The solvent system is not optimized. 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with the crude sample.1. Perform thorough TLC analysis with different solvent systems to find one that provides better separation between the spots. 2. Repack the column carefully, ensuring the silica gel is settled evenly without any air bubbles or cracks. 3. Use a larger column or reduce the amount of sample loaded. A general rule is to load 1-5% of the silica gel weight.
Fractions are pure but the overall yield is low. 1. Incomplete elution from the column. 2. The compound is spread across too many fractions in low concentration.[1] 3. Degradation of the compound on the column.[1]1. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to check for any remaining compound. 2. Concentrate the fractions where you expected to see your compound and re-analyze by TLC.[1] 3. As mentioned previously, check for stability on silica and consider alternative stationary phases if necessary.
The solvent flow is very slow or has stopped. 1. The silica gel is too fine. 2. The column outlet is blocked. 3. An insoluble impurity or the compound itself has crystallized and blocked the column.[1]1. Apply positive pressure (gently) to the top of the column. Use a coarser grade of silica gel for future purifications. 2. Carefully check the stopcock and outlet for any blockage.[1] 3. If crystallization has occurred, you may need to extrude the silica from the column and extract your compound with a suitable solvent.[1]

Experimental Protocol: Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Slurry:

  • Weigh an appropriate amount of silica gel (e.g., 50g for 1g of crude product) in a beaker.

  • Add the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) to the silica gel to create a slurry.

  • Stir gently to remove any air bubbles.

2. Packing the Column:

  • Secure a glass column vertically. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Continuously tap the side of the column to ensure even packing and prevent air pockets.

  • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Add another thin layer of sand on top of the silica bed.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent under reduced pressure (dry loading).

  • Carefully add the sample to the top of the column using a pipette.

  • Drain the solvent until the sample has fully entered the sand layer.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column without disturbing the sand layer.

  • Begin eluting the column by opening the stopcock. Maintain a consistent flow rate.

  • Start collecting fractions in test tubes or vials.

  • If using a gradient elution, gradually increase the polarity of the mobile phase as the separation progresses.

5. Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Compound Data

PropertyValueReference
Compound Name This compound[5]
CAS Number 198627-86-0[5]
Molecular Formula C₁₅H₂₂N₂O₃[5]
Molecular Weight 278.35 g/mol [5]

Visual Workflow

G cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Final Steps prep_slurry Prepare Silica Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare/Dissolve Crude Sample prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: Troubleshooting Low Yields in Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in arylpiperazine synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction for N-aryl piperazine synthesis is resulting in a low yield. What are the common causes?

Low yields in Buchwald-Hartwig amination of piperazines can often be attributed to several factors, including issues with the catalyst system, suboptimal reaction conditions, or the quality of the starting materials.[1][2] Key areas to investigate include the choice of palladium precursor and phosphine ligand, the type and amount of base used, the reaction solvent, and the temperature.[1][2]

Q2: I'm observing a significant amount of N,N'-bis-arylated piperazine as a byproduct. How can I improve the selectivity for the mono-arylated product?

The formation of the bis-arylated byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. To favor mono-arylation, consider the following strategies:

  • Use an excess of piperazine: Employing a 5- to 10-fold excess of piperazine relative to the aryl halide can statistically favor the mono-substituted product.[2]

  • Slow addition of the aryl halide: Adding the aryl halide slowly to the reaction mixture can help maintain a low concentration, reducing the likelihood of a second arylation.

  • Employ a mono-protected piperazine: Using a piperazine with one nitrogen protected, such as N-Boc-piperazine, is a highly effective method to ensure mono-alkylation. The protecting group can be removed in a subsequent step.[2][3]

Q3: My N-alkylation of piperazine with an alkyl halide is giving a low yield and multiple products. What should I troubleshoot?

Similar to N-arylation, N-alkylation can suffer from low yields and the formation of di-alkylated byproducts.[4] The primary reason for over-alkylation is that the mono-alkylated piperazine product is often more nucleophilic than the starting piperazine.[4] Key troubleshooting steps include:

  • Control of stoichiometry: Use a large excess of piperazine.[5]

  • Slow addition of the alkylating agent: This helps to minimize the concentration of the electrophile.[5]

  • Choice of base: A non-nucleophilic, hindered base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often recommended.[5]

  • Solvent selection: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used.[3][5]

Q4: The purification of my arylpiperazine product is proving difficult and leading to significant product loss. What are the best practices?

The basic nature of piperazine derivatives can make purification by standard silica gel chromatography challenging, often leading to tailing.[2] Consider these purification strategies:

  • Modified Column Chromatography: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve peak shape and separation on silica gel.[2]

  • Acid-Base Extraction: This technique can separate the basic arylpiperazine from non-basic impurities. The product is extracted into an acidic aqueous layer as its salt, which can then be neutralized and re-extracted into an organic solvent.[2]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[6] Conversion to a hydrochloride salt can often facilitate the formation of a crystalline solid that is amenable to recrystallization.[7][8]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig N-Arylation

This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed N-arylation of piperazine.

start Low Yield in Buchwald-Hartwig Reaction catalyst Catalyst System Issue? start->catalyst conditions Suboptimal Reaction Conditions? start->conditions reagents Reagent Quality Issue? start->reagents catalyst_ligand Screen Different Pd Precursors & Ligands catalyst->catalyst_ligand catalyst_loading Optimize Catalyst Loading catalyst->catalyst_loading base Incorrect Base? conditions->base solvent Poor Solvent Choice? conditions->solvent temperature Incorrect Temperature? conditions->temperature reagent_purity Check Purity of Aryl Halide & Piperazine reagents->reagent_purity reagent_air Ensure Anhydrous & Oxygen-Free Conditions reagents->reagent_air base_sol Screen Weaker/Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) base->base_sol solvent_sol Try Different Solvents (e.g., Toluene, Dioxane, THF) solvent->solvent_sol temp_sol Optimize Temperature & Reaction Time temperature->temp_sol

Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Issue 2: Formation of Bis-Arylated Byproduct

This decision tree helps to minimize the formation of the undesired N,N'-bis-arylated piperazine.

start High Bis-Arylation Byproduct stoichiometry Is Piperazine in Excess? start->stoichiometry stoichiometry_yes Yes stoichiometry->stoichiometry_yes stoichiometry_no No stoichiometry->stoichiometry_no addition_rate Is Aryl Halide Added Slowly? stoichiometry_yes->addition_rate increase_piperazine Increase Piperazine (5-10 equivalents) stoichiometry_no->increase_piperazine addition_rate_yes Yes addition_rate->addition_rate_yes addition_rate_no No addition_rate->addition_rate_no use_protection Consider Using Mono-Protected Piperazine (e.g., N-Boc-piperazine) addition_rate_yes->use_protection slow_addition Add Aryl Halide Dropwise or via Syringe Pump addition_rate_no->slow_addition

Decision tree for minimizing bis-arylation.

Data Presentation

Table 1: Comparison of Palladium Ligands for the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

The choice of ligand significantly impacts the yield of the Buchwald-Hartwig amination. Below is a comparison of different Buchwald ligands under specific reaction conditions.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100694
RuPhosPd₂(dba)₃K₃PO₄Dioxane1001260-88
Yield range reported for the coupling of aryl bromides with morpholine derivatives.[9]
Table 2: Effect of Base on Buchwald-Hartwig Amination Yield

The choice of base is critical and its effectiveness can be solvent-dependent.[10][11] Strong, non-nucleophilic bases are commonly employed.

BaseSolventGeneral Observations
NaOtBuToluene, DioxaneGenerally provides high reaction rates and allows for lower catalyst loadings.[12]
K₃PO₄Dioxane, THFA weaker base, often used when strong bases cause substrate decomposition.[2]
Cs₂CO₃Toluene, THFAnother weaker base option, suitable for sensitive substrates.[2][3]
LiHMDSTolueneUseful for reactions at lower temperatures and for substrates with protic functional groups.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with Piperazine

This protocol provides a general method for the palladium-catalyzed N-arylation of piperazine.

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazine (2.0-5.0 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by piperazine and the aryl halide.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[13]

Protocol 2: Mono-N-alkylation of Piperazine using a Protecting Group

This method utilizes N-Boc-piperazine to ensure mono-alkylation.

Materials:

  • N-Boc-piperazine (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, 1.1 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add N-Boc-piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl halide to the reaction mixture at room temperature.[3]

  • Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) and monitor by TLC or LC-MS.[3]

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude N-alkyl-N'-Boc-piperazine by column chromatography.

  • For deprotection, dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with an acid (e.g., trifluoroacetic acid or HCl in dioxane) to remove the Boc group.

  • Work up the reaction to isolate the final mono-alkylated piperazine.

Protocol 3: Purification by Recrystallization from a Hydrochloride Salt

This protocol is useful for purifying basic arylpiperazine products that are oils or difficult to crystallize as the free base.

Materials:

  • Crude arylpiperazine

  • Suitable solvent for free base (e.g., diethyl ether, ethyl acetate)

  • HCl solution (e.g., in diethyl ether or dioxane)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like methanol/ether)[7]

Procedure:

  • Dissolve the crude arylpiperazine free base in a minimal amount of a suitable solvent like diethyl ether.

  • Slowly add the HCl solution dropwise while stirring until the solution is acidic (test with pH paper).

  • The arylpiperazine hydrochloride salt should precipitate. If not, cool the solution in an ice bath or scratch the inside of the flask.

  • Collect the solid salt by vacuum filtration and wash with a small amount of cold diethyl ether.[7]

  • To recrystallize, dissolve the crude salt in a minimal amount of a hot recrystallization solvent (e.g., ethanol).

  • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[6]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[7]

References

Technical Support Center: Piperazine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in piperazine synthesis. Our focus is on the effective removal of unreacted starting materials to ensure the high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials that contaminate piperazine during synthesis?

A1: Common impurities originating from starting materials in piperazine synthesis include ethanolamine, ethylenediamine, and diethanolamine. The presence of these impurities depends on the synthetic route employed. For instance, reacting ethanolamine with ammonia can result in residual ethanolamine and various ethylenamines.[1] Syntheses starting from diethanolamine may have unreacted diethanolamine in the final product.[2][3]

Q2: I have synthesized piperazine from ethylenediamine. What is the recommended method for removing the unreacted ethylenediamine?

A2: For the separation of piperazine from unreacted ethylenediamine, fractional distillation is a highly effective and industrially applied method.[4][5] This technique leverages the difference in boiling points between ethylenediamine (approx. 117°C) and piperazine (approx. 146°C) to achieve separation. For thermally sensitive mixtures, distillation under reduced pressure is recommended.[5]

Q3: My piperazine product is contaminated with diethanolamine. How can I purify it?

A3: Removal of diethanolamine from piperazine can be challenging due to their similar properties. A combination of techniques is often employed. Fractional distillation is a primary method. Additionally, chemical purification by forming a piperazine salt, such as piperazine diacetate, can be effective.[6] This salt can be precipitated, isolated, and then reconverted to pure piperazine.

Q4: Can I use crystallization to purify piperazine from starting materials?

A4: Yes, crystallization is a viable purification method, particularly through the formation of salts. One common technique involves dissolving the crude piperazine mixture in a solvent like acetone and adding acetic acid to precipitate piperazine diacetate.[6][7] This crystalline salt can be easily separated by filtration, washed, and then neutralized to yield pure piperazine. This method is effective in separating piperazine from various impurities, including certain N-alkyl piperazines and other related compounds.[6]

Troubleshooting Guides

Issue 1: Residual Ethanolamine in Piperazine Product

Symptom: The final piperazine product shows the presence of ethanolamine upon analysis (e.g., by GC or NMR).

Cause: Incomplete reaction or inefficient separation of the lower boiling point ethanolamine.

Solution:

  • Azeotropic Distillation: This is an effective method for removing water and unreacted ethanolamine. The crude product, which may be a piperazine aqueous solution, is subjected to azeotropic rectification. An entrainer, such as a mixture of a hydrocarbon (e.g., octane) and an ester (e.g., methyl acetate), is added.[8] The entrainer forms a low-boiling azeotrope with water, which is distilled off, breaking the piperazine-water intermolecular forces and facilitating the separation of anhydrous piperazine and unreacted ethanolamine.[8] The anhydrous mixture can then be further purified by conventional distillation.[8]

  • Fractional Distillation: Careful fractional distillation can separate ethanolamine (boiling point ~170°C) from piperazine (boiling point ~146°C). However, given the proximity of their boiling points, a column with a high number of theoretical plates is recommended for efficient separation.

Experimental Protocol: Azeotropic Distillation for Ethanolamine Removal
  • Materials:

    • Crude piperazine containing ethanolamine and water

    • Entrainer (e.g., octane and methyl acetate mixture)[8]

    • Azeotropic rectification column with a condenser and phase separator

    • Heating mantle

    • Receiving flasks

  • Procedure:

    • Charge the azeotropic rectification column's reboiler with the crude piperazine mixture.

    • Add the entrainer mixture to the reboiler. The mass ratio of the entrainer to the water in the piperazine solution should be optimized, with ratios from 3:1 to 20:1 being reported.[8]

    • Heat the reboiler to initiate boiling.

    • The water-entrainer azeotrope will distill from the top of the column.

    • Condense the vapor and collect it in a phase separator.

    • The aqueous phase is removed, and the organic phase (entrainer) is refluxed back to the column.

    • The column bottom will contain the anhydrous piperazine and ethanolamine mixture.

    • This mixture can then be separated by conventional fractional distillation.

Issue 2: Contamination of Piperazine with Ethylenediamine

Symptom: Presence of ethylenediamine in the final piperazine product, confirmed by analytical techniques.

Cause: Ethylenediamine is a common starting material for some piperazine syntheses.[9] Incomplete conversion leads to its presence in the crude product.

Solution:

  • Continuous Distillative Separation: This is a robust method for separating ethylenediamine from piperazine on a larger scale. The mixture is fed into a distillation column with a sufficient number of theoretical plates (e.g., 30-40).[4][5] Ethylenediamine is discharged from the top of the column, while piperazine is collected from the bottom.[4] To improve the quality and color stability of the piperazine, the bottom product can be circulated through an evaporator unit.[5]

Experimental Protocol: Continuous Distillative Separation of Ethylenediamine
  • Apparatus:

    • Distillation column (30-40 theoretical plates) with a reboiler and condenser

    • Feed pump

    • Evaporator unit (optional, for higher purity)[5]

    • Collection vessels for distillate and bottom product

  • Procedure:

    • Preheat the distillation column.

    • Continuously feed the ethylenediamine-piperazine mixture into the middle section of the column.

    • Operate the column at a pressure between 0.5 to 2 bar and a bottom temperature of 140-170°C.[5]

    • Ethylenediamine is collected as the distillate from the top of the column. A portion of the condensed ethylenediamine is returned to the column as reflux, with a reflux ratio typically between 0.4 and 0.8.[4]

    • Piperazine is withdrawn from the bottom of the column. For enhanced purity, the bottom stream can be circulated through an external evaporator heated to 160-170°C and then returned to the column.[4][5]

Issue 3: Difficulty in Removing Diethanolamine from Piperazine

Symptom: The final piperazine product is contaminated with diethanolamine.

Cause: Diethanolamine can be a starting material for piperazine synthesis, and its complete conversion can be challenging.[2][3]

Solution:

  • Salt Formation and Crystallization: This chemical purification method is effective when distillation is not sufficient. By converting piperazine into a salt, its solubility properties are altered, allowing for separation from the more soluble diethanolamine.

Experimental Protocol: Purification via Piperazine Diacetate Formation
  • Materials:

    • Crude piperazine containing diethanolamine

    • Acetone

    • Glacial acetic acid

    • Filtration apparatus (e.g., Büchner funnel)

    • Drying oven or vacuum desiccator

    • Base (e.g., sodium hydroxide solution) for regeneration

    • Extraction solvent (e.g., chloroform)

  • Procedure:

    • Dissolve the crude piperazine mixture in acetone (approximately 5 to 100 volumes of acetone per volume of piperazine) at room temperature (not exceeding 40°C).[6]

    • While stirring, slowly add at least a stoichiometric amount (up to five times) of glacial acetic acid.[7]

    • Crystalline piperazine diacetate will precipitate out of the solution.[6][7]

    • Cool the mixture to 10-30°C to maximize the precipitation of the salt.[6]

    • Separate the precipitated piperazine diacetate by filtration.

    • Wash the collected solid with cold acetone to remove residual impurities.[7]

    • Dry the purified piperazine diacetate.

    • To regenerate free piperazine, dissolve the diacetate salt in water and add a base (e.g., NaOH solution) to raise the pH.

    • The free piperazine can then be extracted from the aqueous solution using a suitable organic solvent like chloroform.[10]

    • Evaporation of the organic solvent will yield purified piperazine.

Data Presentation

Table 1: Physical Properties of Piperazine and Common Unreacted Starting Materials

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
Piperazine86.14146Very soluble
Ethanolamine61.08170Miscible
Ethylenediamine60.10117Miscible
Diethanolamine105.14268Miscible

Note: Data is compiled from various chemical data sources and the provided search results.

Visualization

Caption: Troubleshooting workflow for the removal of unreacted starting materials.

References

Technical Support Center: Scalable Synthesis of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate, a key intermediate for preclinical studies. This resource includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data summaries to facilitate successful synthesis and scale-up.

Experimental Protocol: Buchwald-Hartwig Amination for this compound

This protocol details a scalable method for the synthesis of the target compound via a palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

  • 1-Bromo-3-hydroxybenzene

  • Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-3-hydroxybenzene (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the careful addition of sodium tert-butoxide (1.4 eq).

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question 1: Why is the yield of my N-aryl piperazine derivative consistently low when using Buchwald-Hartwig amination?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1][2]

  • Potential Cause: Catalyst and Ligand Choice. The selection of the palladium precursor and the phosphine ligand is critical for an efficient reaction. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1][2]

    • Troubleshooting: Screen a variety of ligands (e.g., RuPhos, SPhos) and palladium sources (e.g., Pd₂(dba)₃) to identify the optimal combination for your specific substrate.

  • Potential Cause: Base Selection. The choice of base is crucial and can influence the reaction rate and the prevalence of side reactions.[1][2]

    • Troubleshooting: If a strong base like NaOtBu is causing decomposition of your starting material, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2]

  • Potential Cause: Solvent Effects. The solvent can impact the solubility of the reagents and the stability of the catalytic species.[1][2]

    • Troubleshooting: Toluene, dioxane, and THF are commonly used. If solubility is an issue, consider a more polar solvent like t-butanol.[1][2]

  • Potential Cause: Reaction Temperature and Time. Suboptimal temperature can lead to an incomplete reaction or decomposition.[1][2]

    • Troubleshooting: Monitor the reaction closely and optimize the temperature and reaction time. High temperatures and prolonged reaction times can sometimes lead to byproduct formation.[2]

Question 2: My reaction is producing a significant amount of a 1,4-disubstituted piperazine byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[2]

  • Potential Cause: Lack of a Protecting Group. Direct arylation of piperazine can lead to a mixture of mono- and di-substituted products.

    • Troubleshooting: A highly effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine (tert-butyl piperazine-1-carboxylate).[2][3] The Boc group ensures that only one nitrogen is available for reaction and can be removed in a subsequent step if required.[2]

  • Potential Cause: Stoichiometry. An incorrect ratio of reactants can favor disubstitution.

    • Troubleshooting: When not using a protecting group, employing a large excess of piperazine (5-10 equivalents) can statistically favor mono-substitution.[2][3] However, the protecting group strategy is generally more controlled for scalable synthesis.

Question 3: I am having difficulty purifying the final piperazine-containing compound.

Answer: The basic nature of the piperazine nitrogen can sometimes complicate purification by silica gel chromatography.

  • Potential Cause: Interaction with Silica Gel. The basic nitrogen can streak on the acidic silica gel, leading to poor separation.

    • Troubleshooting:

      • Basified Silica: Prepare a slurry of silica gel with a small amount of triethylamine (e.g., 1-2%) in the eluent before packing the column. This will neutralize the acidic sites on the silica.

      • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography.

      • Salt Formation and Extraction: If the product is sufficiently basic, it can be converted to a salt (e.g., hydrochloride) and purified by extraction. The free base can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Boc protecting group?

A1: The tert-butyloxycarbonyl (Boc) group is used to protect one of the nitrogen atoms of the piperazine ring. This ensures that the arylation reaction occurs only at the unprotected nitrogen, thus preventing the formation of the 1,4-disubstituted byproduct and leading to a higher yield of the desired mono-substituted product.[2][3]

Q2: Are there alternative methods to Buchwald-Hartwig amination for this synthesis?

A2: Yes, other methods for N-aryl piperazine synthesis exist, such as the Ullmann condensation. However, the Buchwald-Hartwig amination is often preferred in pharmaceutical chemistry due to its generally milder reaction conditions and broader substrate scope. Concerns about the cost and removal of palladium catalysts in process chemistry are valid considerations.[4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This allows you to determine when the starting materials have been consumed and to stop the reaction before significant byproduct formation occurs.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized for the synthesis of N-aryl piperazines via Buchwald-Hartwig amination.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pd(P(t-Bu)₃)₂
Ligand XPhosRuPhosSPhos
Base NaOtBuK₃PO₄Cs₂CO₃
Solvent TolueneDioxaneTHF
Temperature (°C) 80100110

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in the synthesis.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Combine Reactants: 1-Bromo-3-hydroxybenzene N-Boc-piperazine Pd(OAc)₂ XPhos add_solvent_base Add Toluene and NaOtBu start->add_solvent_base react Heat and Stir (100-110 °C, 12-24h) add_solvent_base->react quench Quench with aq. NH₄Cl react->quench extract Extract with DCM, Wash with Water & Brine quench->extract dry Dry over MgSO₄ and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield catalyst Suboptimal Catalyst/ Ligand issue->catalyst base Incorrect Base issue->base solvent Poor Solvent Choice issue->solvent conditions Incorrect Temp./Time issue->conditions screen_catalysts Screen Pd sources and ligands catalyst->screen_catalysts Address by screen_bases Test weaker bases (K₃PO₄, Cs₂CO₃) base->screen_bases Address by screen_solvents Try alternative solvents (Dioxane, t-BuOH) solvent->screen_solvents Address by optimize_conditions Optimize temperature and reaction time conditions->optimize_conditions Address by

References

Stability issues of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate and its storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of this compound (CAS No. 198627-86-0). Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For optimal preservation, it is recommended to store the compound at 2-8°C. Some suppliers may ship the product at room temperature, but for long-term storage, refrigeration is advised to minimize degradation.

Q2: What are the main stability concerns for this molecule?

A2: The primary stability concerns stem from its two key functional groups: the phenol and the tert-butoxycarbonyl (Boc) protecting group.

  • Phenol Group: The hydroxyl group on the phenyl ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of colored impurities.

  • Boc Group: The Boc group is labile under acidic conditions.[1] Strong acids will cause cleavage of the Boc group, yielding the unprotected piperazine. Furthermore, the Boc group on phenols can also show lability to basic conditions.[2]

Q3: My compound has developed a slight yellow or brownish tint. Is it still usable?

A3: A change in color from white or off-white to a yellow or brown hue often indicates oxidation of the phenolic hydroxyl group. While slight discoloration may not significantly impact purity for some applications, it is a clear sign of degradation. It is highly recommended to assess the compound's purity via analytical methods like HPLC or NMR before use. For sensitive experiments, using a fresh or purified batch is advisable.

Q4: Can I store this compound in a solution?

A4: Storing the compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must prepare a stock solution, use a dry, aprotic solvent. Prepare it fresh and use it as quickly as possible. If longer-term storage in solution is unavoidable, store it at -20°C or below and protect it from light.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of the compound.

Issue 1: Inconsistent or Poor Experimental Results

If you are experiencing variability in your experimental outcomes, it could be related to compound integrity. Follow this workflow to troubleshoot the issue.

G Troubleshooting Workflow for Inconsistent Results A Inconsistent Experimental Results Observed B Check Compound Appearance: Color Change? Clumping? A->B C Assess Purity via Analytical Method (HPLC/NMR) B->C D Is Purity >95%? C->D E Compound is Likely Degraded. Procure a Fresh Batch. D->E No G Compound is Suitable for Use. Investigate Other Experimental Variables. D->G Yes F Review Experimental Protocol. Check for Incompatibilities (e.g., pH, Oxidizing Agents). E->F

A logical workflow to troubleshoot experimental inconsistencies.
Issue 2: Potential Degradation Pathways

Understanding how the molecule can degrade helps in preventing it. The two most common pathways are oxidation of the phenol and hydrolysis of the Boc group.

G Potential Degradation Pathways cluster_0 Oxidation cluster_1 Hydrolysis A Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate B Quinone-like Impurities (Colored) A->B  O2, Light, Metal Traces C Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate D 1-(3-hydroxyphenyl)piperazine + CO2 + Isobutylene C->D  Strong Acid (H+)

Diagram of common degradation routes for the compound.

Storage and Handling Data

Proper storage is paramount to maintaining the compound's stability.

ParameterRecommended ConditionCondition to AvoidRationale
Temperature 2-8°C (Refrigerated)Room temperature for long-term; excessive heat[3]Minimizes the rate of potential oxidative and hydrolytic degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Air/Oxygen[3]The phenol moiety is susceptible to oxidation.
Light Amber vial / Store in darkDirect sunlight or UV lightLight can catalyze the oxidation of the phenolic group.
Moisture Dry / DesiccatedHigh humidity; exposure to moisture[3]Prevents clumping and potential hydrolysis.
pH Neutral (as solid)Strongly acidic or basic solutionsThe Boc group is sensitive to acid and can be labile to strong bases.[1][2]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound. Method optimization may be required based on the available equipment and columns.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[4]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient:

    • Start with a linear gradient, for example, 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm and 280 nm. The phenyl ring provides UV absorbance.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 1:1 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Dilute as necessary to fall within the linear range of the detector.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The presence of new peaks or a decrease in the main peak's relative area compared to a reference sample indicates degradation.

References

Technical Support Center: Purity Analysis of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical purity assessment of substituted piperazines. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key performance data to assist researchers, scientists, and drug development professionals in their laboratory work.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the purity assessment of my substituted piperazine?

A1: The choice of technique depends on the properties of your analyte and the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and versatile method, especially when coupled with UV or Mass Spectrometry (MS) detectors. It is ideal for non-volatile and thermally sensitive compounds. Reversed-phase HPLC is typically the first choice.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable piperazines. Due to the basicity and polarity of the piperazine moiety, derivatization is often required to improve peak shape and thermal stability.[1][2] GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is common.[3][4]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and is an excellent alternative, particularly for charged piperazine compounds or for counter-ion analysis.[5][6] It requires minimal sample and solvent.

Q2: My piperazine compound lacks a strong UV chromophore. How can I enhance detection sensitivity in HPLC?

A2: For compounds with poor UV absorbance, several strategies can be employed:

  • Derivatization: Pre-column or post-column derivatization with a UV-active or fluorescent tag is a highly effective approach. Reagents like Dansyl Chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the amine groups of the piperazine, allowing for sensitive detection.[7][8][9]

  • Mass Spectrometry (MS) Detection: LC-MS is an inherently sensitive and selective technique that does not rely on a chromophore. It can detect and quantify your compound and its impurities at very low levels.

  • Evaporative Light Scattering Detector (ELSD): An ELSD can be used for non-volatile analytes that lack a chromophore, but it is generally less sensitive than UV or MS and requires a volatile mobile phase.

Q3: Is derivatization always necessary for GC analysis of piperazines?

A3: While not strictly always necessary, it is highly recommended. Un-derivatized piperazines, being basic and polar, tend to interact strongly with active sites (e.g., free silanols) in the GC inlet and column. This interaction leads to poor peak shapes (tailing), low response, and poor reproducibility. Derivatization with reagents like trifluoroacetic anhydride (TFAA) or chloroformates blocks the active amine groups, reducing polarity and improving chromatographic performance.[1][10]

Troubleshooting Guides

HPLC Troubleshooting

Issue 1: My basic piperazine analyte shows significant peak tailing.

Peak tailing is a common issue when analyzing basic compounds like piperazines on standard silica-based reversed-phase columns.[11][12] It is often caused by secondary interactions between the protonated amine groups of the analyte and ionized residual silanol groups on the column packing material.[11][13]

Potential Cause Recommended Solution
Silanol Interactions Operate at Low pH: Adjust the mobile phase pH to 2-3 using an appropriate buffer (e.g., phosphate or formate). At low pH, silanol groups are protonated, minimizing unwanted ionic interactions.[11][14]
Use End-Capped Columns: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping blocks most of the residual silanol groups.[12]
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase to mask the active silanol sites.
Column Overload Reduce Sample Concentration: Dilute the sample or reduce the injection volume. Overloading the stationary phase can lead to peak distortion.[14][15]
Column Bed Deformation Use a Guard Column: A void at the head of the column can cause tailing. A guard column can protect the analytical column. If a void is suspected, replacing the column is the best solution.[14][15]
Extra-Column Effects Minimize Tubing Length: Use narrow-bore tubing (≤0.005" I.D.) and ensure all connections are properly fitted to minimize dead volume between the injector, column, and detector.[12]

A troubleshooting workflow for HPLC peak tailing is visualized below.

HPLC_Troubleshooting start_node Problem: Peak Tailing Observed decision_node decision_node start_node->decision_node Tailing Factor > 1.2? action_node1 Step 1: Check Mobile Phase Is pH appropriate for basic analyte? decision_node->action_node1 Yes action_node action_node result_node Problem Resolved action_node2 Adjust pH to 2-3 with buffer action_node1->action_node2 No, pH is > 4 action_node3 Step 2: Check Column Is it an end-capped column? action_node1->action_node3 Yes, pH is low action_node2->result_node action_node4 Switch to modern end-capped column action_node3->action_node4 No action_node5 Step 3: Check Sample Load Is concentration too high? action_node3->action_node5 Yes action_node4->result_node action_node5->result_node No action_node6 Dilute sample or reduce injection volume action_node5->action_node6 Yes action_node6->result_node

Fig 1. HPLC Peak Tailing Troubleshooting Workflow
GC Troubleshooting

Issue 2: Poor sensitivity and no detectable peak for my substituted piperazine.

This often points to issues with analyte volatility, thermal degradation, or active site interactions within the GC system.

Potential Cause Recommended Solution
Analyte Adsorption Derivatize the Sample: This is the most effective solution. Use a derivatizing agent (e.g., TFAA, ethyl chloroformate) to block the active amine groups, making the analyte less polar and more volatile.[1]
Use an Inert Flow Path: Ensure you are using a deactivated inlet liner and a column designed for amine analysis.
Incorrect Inlet Temperature Optimize Inlet Temperature: If the temperature is too low, the analyte may not volatilize efficiently. If it's too high, thermal degradation can occur. Start with a temperature of 250°C and optimize.
Column Bleed Condition the Column: Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual materials that could cause a high baseline and mask the analyte peak.

Quantitative Data Summary

The following tables summarize typical validation parameters for different analytical methods used in piperazine analysis. These values can serve as a benchmark for your own method development and validation.

Table 1: HPLC Method Performance

AnalyteMethodLODLOQLinearity (R²)Reference
PiperazineHPLC-UV (with NBD-Cl derivatization)30 ppm90 ppm>0.99[8]
PiperazineLC-MS (with Dansyl Chloride derivatization)0.12 ng/mL0.35 ng/mL>0.99[16]
Phenyl-piperazine derivativeRP-HPLC-UV-->0.999[17]

Table 2: GC Method Performance

AnalyteMethodLODLOQLinearity RangeReference
PiperazineGC-FID0.008%0.03%LOQ - 200%[2]
BZP & TFMPPGC-MS (with TFAA derivatization)0.002 µg/mL0.008 µg/mL0 - 10 µg/mL[10]
PiperazineGC-MS (with chloroformate derivatization)1 ng/mL-30 - 3000 ng/mL[1]

Experimental Protocols

Protocol 1: Purity by RP-HPLC with UV Detection (Post-Derivatization)

This protocol is adapted for a substituted piperazine that requires derivatization for sensitive UV detection.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Formic Acid

    • Derivatizing Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl)

    • Borate Buffer (pH 9.0)

    • Column: C18, 250 x 4.6 mm, 5 µm

  • Standard and Sample Preparation:

    • Standard Stock (1000 ppm): Accurately weigh 25 mg of the piperazine reference standard into a 25 mL volumetric flask and dilute with diluent (e.g., 50:50 Acetonitrile:Water).

    • Sample Solution (1000 ppm): Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask and dilute with diluent.

  • Derivatization Procedure:

    • To 1.0 mL of the prepared standard or sample solution in a vial, add 1.0 mL of Borate Buffer (pH 9.0).

    • Add 1.0 mL of NBD-Cl solution (prepared in Acetonitrile).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 0-5 min (30% B), 5-20 min (30% to 80% B), 20-25 min (80% B), 25.1-30 min (30% B)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 340 nm[8]

  • Data Analysis:

    • Calculate the percentage purity by comparing the peak area of the main component in the sample to the reference standard, or determine impurity levels using the area percent method.

The general workflow for this analytical protocol is visualized below.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing step_node step_node action_node action_node analysis_node analysis_node report_node report_node Weighing Weigh Sample & Reference Standard Dissolution Dissolve in Diluent Weighing->Dissolution Derivatization Add Buffer & NBD-Cl Heat at 60°C Dissolution->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection at 340 nm Separation->Detection Integration Integrate Chromatogram Detection->Integration Calculation Calculate % Purity and Impurities Integration->Calculation Calculation->report_node Generate Report

Fig 2. General Workflow for HPLC Purity Analysis
Protocol 2: Impurity Analysis by GC-MS (with Derivatization)

This protocol is suitable for identifying and quantifying volatile impurities in a substituted piperazine sample.

  • Instrumentation:

    • GC system with an autosampler, split/splitless inlet, and Mass Spectrometric (MS) detector.

  • Reagents and Materials:

    • Ethyl Acetate (GC Grade)

    • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA)

    • Column: DB-17 or similar mid-polarity column (e.g., 50% Phenyl - 50% Methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm

  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Prepare a stock solution of the sample in a suitable solvent like methanol or ethyl acetate.

    • Working Solution: Dilute the stock solution as needed.

  • Derivatization Procedure:

    • Evaporate 1 mL of the working solution to dryness under a gentle stream of nitrogen.

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[10]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[10]

    • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.[10]

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split mode, e.g., 20:1)

    • Oven Program: Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Scan Range: 40-550 amu

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to reference standards if available.

    • Quantify using an internal standard or by area percent normalization.

References

Validation & Comparative

A Comparative Analysis of Arylpiperazines: Focus on Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate and its deprotected analogue in relation to other prominent arylpiperazines. The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs targeting a range of neurotransmitter receptors. This document aims to furnish researchers with the necessary data and protocols to evaluate and compare these compounds, fostering further drug discovery and development.

Introduction to Arylpiperazines

Arylpiperazines are a class of organic compounds characterized by a piperazine ring linked to an aryl group. This structural motif has proven to be a versatile template for the design of ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][2] Their modular nature allows for systematic modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[2] Many approved drugs for psychiatric disorders, such as anxiety and depression, incorporate the arylpiperazine core.[3]

This guide focuses on this compound, a key intermediate in the synthesis of more complex arylpiperazine derivatives. While direct biological data for this Boc-protected compound is limited in publicly available literature, its deprotected analogue, 1-(3-hydroxyphenyl)piperazine, and its N-substituted derivatives have been shown to possess significant activity, notably as opioid receptor antagonists.[4][5] This analysis will therefore use this deprotected analogue as a primary point of comparison against other well-characterized arylpiperazines.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki or Ke values) of the deprotected analogue of this compound and other representative arylpiperazines at key CNS receptors. Lower values indicate higher binding affinity.

Table 1: Opioid Receptor Binding Affinities

Compoundμ-Opioid Receptor (Ke, nM)δ-Opioid Receptor (Ke, nM)κ-Opioid Receptor (Ke, nM)Functional Activity
1-(3-hydroxyphenyl)piperazine8.4734.336.8Pure Antagonist[4]
Naltrexone (Reference)---Antagonist

Table 2: Serotonin Receptor Binding Affinities

Compound5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)
1-(2-Methoxyphenyl)piperazine (1-OMPP)--
Buspirone (Reference)--
Aripiprazole (Reference)--
Risperidone (Reference)--

Table 3: Dopamine Receptor Binding Affinities

CompoundD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)
1-(2,3-Dichlorophenyl)piperazine (DCPP)--
Aripiprazole (Reference)0.34[6]0.8[6]
Haloperidol (Reference)0.89[6]-
Cariprazine (Reference)0.49[6]0.085[6]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable researchers to conduct their own comparative studies.

Radioligand Binding Assays for Opioid Receptors

This protocol is adapted from the methods used to characterize 1-substituted 4-(3-hydroxyphenyl)piperazines.[4]

Objective: To determine the binding affinity (Ke) of test compounds for the μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing human μ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for μ), [³H]naltrindole (for δ), [³H]U69,593 (for κ).

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and cocktail.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membrane preparation, radioligand, and either the test compound or buffer (for total binding) or naloxone (for non-specific binding).

  • Incubate at a specified temperature and duration (e.g., 25°C for 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) from competition curves and calculate the Ke value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay for Opioid Receptor Antagonism

This assay determines the functional activity of a compound as an agonist, partial agonist, or antagonist.[4]

Objective: To assess the ability of a test compound to inhibit agonist-stimulated [³⁵S]GTPγS binding to opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Agonist (e.g., DAMGO for μ-opioid receptor).

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂.

  • Scintillation Proximity Assay (SPA) beads (optional, for a homogeneous assay format).

Procedure:

  • Pre-incubate cell membranes with the test compound (potential antagonist).

  • Add the agonist and [³⁵S]GTPγS to initiate the reaction.

  • Incubate for a set period (e.g., 60 minutes at 30°C).

  • Separate bound from free [³⁵S]GTPγS via filtration or using SPA technology.

  • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • An antagonist will inhibit the agonist-induced increase in [³⁵S]GTPγS binding in a dose-dependent manner.

Radioligand Binding Assays for Serotonin and Dopamine Receptors

This is a general protocol that can be adapted for various 5-HT and D receptors.[7][8]

Objective: To determine the binding affinity (Ki) of test compounds for specific serotonin and dopamine receptor subtypes.

Materials:

  • Cell membranes from cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, D3).[7][8]

  • Specific radioligands (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [³H]spiperone for D2/D3).[8]

  • Appropriate non-specific binding controls (e.g., serotonin for 5-HT receptors, haloperidol for D2 receptors).

  • Assay buffer.

  • Standard binding assay equipment as listed in Protocol 1.

Procedure:

  • Follow the general procedure outlined in the Opioid Receptor Binding Assay (Protocol 1).

  • Adapt incubation times and temperatures based on the specific receptor and radioligand being used.

  • Calculate Ki values from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

Arylpiperazines exert their effects by modulating intracellular signaling cascades upon binding to their respective GPCRs. Below are simplified diagrams of the canonical signaling pathways for the 5-HT1A and D2 receptors, which are common targets for this class of compounds.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Synthesis Synthesize Arylpiperazine Analogues Binding_Assay Radioligand Binding Assay (Determine Ki/Ke) Compound_Synthesis->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay (Determine Agonist/Antagonist Activity) Compound_Synthesis->Functional_Assay Membrane_Prep Prepare Receptor-Expressing Cell Membranes Membrane_Prep->Binding_Assay Membrane_Prep->Functional_Assay Data_Processing Calculate IC50 and Ki/Ke Values Binding_Assay->Data_Processing Functional_Assay->Data_Processing SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Processing->SAR_Analysis

References

A Comparative Guide to the Biological Activity of Novel Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of novel Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate derivatives and their close structural analogs. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their potential as opioid receptor antagonists and tyrosinase inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction to (3-Hydroxyphenyl)piperazine Derivatives

The (3-hydroxyphenyl)piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The presence of the phenolic hydroxyl group and the piperazine nitrogen atoms allows for diverse chemical modifications, leading to compounds with a wide range of pharmacological activities. This guide focuses on derivatives of this compound, exploring their potential as modulators of the opioid system and as inhibitors of the enzyme tyrosinase.

Comparative Biological Activities

While direct biological data for this compound is limited in publicly available literature, the activities of its close structural analogs provide strong predictive insights into its potential therapeutic applications. This section compares the opioid receptor antagonist activity of 1-substituted 4-(3-hydroxyphenyl)piperazines and the tyrosinase inhibitory activity of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, the para-isomer of the core structure of interest.

Opioid Receptor Antagonism

A series of 1-substituted 4-(3-hydroxyphenyl)piperazines, which lack the tert-butyl carboxylate group but share the core 4-(3-hydroxyphenyl)piperazine structure, have been identified as pure opioid receptor antagonists.[1][2] These compounds display potent binding to mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] The antagonist activity was confirmed using [³⁵S]GTPγS binding assays, which measure the functional consequence of receptor activation.[1]

Table 1: Opioid Receptor Antagonist Activity of 1-Substituted 4-(3-hydroxyphenyl)piperazine Analogs

Compound/Substituent (R)µ-OR (Ke, nM)δ-OR (Ke, nM)κ-OR (Ke, nM)Reference
N-phenylpropyl (unsubstituted piperazine)8.4734.336.8[1]
N-phenylpropyl ((3R)-methylpiperazine)1.016.991.57[1]

Data from [³⁵S]GTPγS functional assays.

Tyrosinase Inhibition

Derivatives of the isomeric (4-hydroxyphenyl)piperazine have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3][4][5] Overactivity of tyrosinase can lead to hyperpigmentation disorders.[6] Several (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have demonstrated potent inhibition of mushroom tyrosinase, with some compounds showing greater potency than the well-known inhibitor, kojic acid.[3][4]

Table 2: Tyrosinase Inhibitory Activity of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

Compound/SubstituentIC50 (µM)Reference Compound (Kojic Acid) IC50 (µM)Reference
4-(1-piperazinyl)phenol (unsubstituted)28.917.8[4]
(2,4-dichlorophenyl)methanone derivative1.517.8[4]
2-(4-benzyl-1-piperidyl)-1-ethanone derivative3.80-[7]

IC50 values are for the inhibition of mushroom tyrosinase (Agaricus bisporus).

Signaling Pathways and Mechanisms of Action

Opioid Receptor Signaling

Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade.[8][9] This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[9][10] Opioid antagonists, such as the 4-(3-hydroxyphenyl)piperazine derivatives, bind to the opioid receptor but do not trigger this downstream signaling. Instead, they block the receptor, preventing agonists from binding and activating it.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR Opioid Receptor (µ, δ, κ) G_protein G Protein (Gi/o) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response ↓ Neuronal Excitability ↓ Neurotransmitter Release Ion_Channel->Cellular_Response Agonist Opioid Agonist Agonist->OR Binds & Activates Antagonist 4-(3-hydroxyphenyl) piperazine Derivative Antagonist->OR Binds & Blocks cAMP->Cellular_Response

Opioid Receptor Signaling Pathway
Mechanism of Tyrosinase Inhibition

Phenolic compounds can inhibit tyrosinase through various mechanisms, including acting as competitive inhibitors by mimicking the natural substrate (L-tyrosine), chelating the copper ions in the enzyme's active site, or acting as suicide substrates.[11][12][13] The hydroxyphenyl moiety of the piperazine derivatives is crucial for their inhibitory activity, likely through interaction with the active site of tyrosinase.[11]

Mechanism of Tyrosinase Inhibition

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for validating the biological activity of novel compounds. The following sections provide methodologies for the key assays cited in this guide.

Opioid Receptor Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Objective: To determine the Ki of a novel this compound derivative for the µ, δ, or κ opioid receptor.

Materials:

  • Receptor source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest.

  • Radioligand: A selective radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for µ-OR).

  • Test Compound: this compound derivative.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer.

  • Assay Setup (96-well plate):

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, naloxone, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot it against the logarithm of the test compound concentration to determine the IC50. Convert the IC50 to Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prep_Membranes Prepare Cell Membranes with Opioid Receptors Start->Prep_Membranes Setup_Assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding Prep_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter_Wash Filter and Wash to Separate Bound/Unbound Ligand Incubate->Filter_Wash Quantify Quantify Radioactivity (Scintillation Counting) Filter_Wash->Quantify Analyze Data Analysis: Calculate IC50 and Ki Quantify->Analyze End End Analyze->End

Opioid Receptor Binding Assay Workflow
[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) at a GPCR.

Objective: To determine if a novel this compound derivative acts as an antagonist at opioid receptors.

Materials:

  • Receptor source: Cell membranes expressing the opioid receptor.

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • A known opioid receptor agonist.

  • Test Compound: this compound derivative.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

Procedure:

  • Membrane Preparation: Prepare cell membranes as in the binding assay.

  • Assay Setup: In a 96-well plate, combine the membrane suspension, GDP, the known agonist, and varying concentrations of the test compound.

  • Incubation (Pre-incubation): Incubate the plate to allow the compounds to bind to the receptors.

  • Reaction Initiation: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Termination and Filtration: Stop the reaction and filter the contents as described for the binding assay.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS.

  • Data Analysis: An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner. Calculate the Ke value from the IC50 using the Cheng-Prusoff equation.

Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Objective: To determine the IC50 value of a novel this compound derivative for tyrosinase.

Materials:

  • Mushroom tyrosinase.

  • L-DOPA (substrate).

  • Test Compound: this compound derivative.

  • Positive Control: Kojic acid.

  • Phosphate Buffer (pH 6.8).

  • 96-well microplate reader.

Procedure:

  • Assay Setup (96-well plate):

    • Add phosphate buffer to all wells.

    • Add varying concentrations of the test compound to the sample wells.

    • Add kojic acid to the positive control wells.

    • Add tyrosinase solution to all wells except the blanks.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Add L-DOPA solution to all wells to start the reaction.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Conclusion

The structural framework of this compound suggests a high potential for biological activity, particularly as an opioid receptor antagonist and a tyrosinase inhibitor. The comparative data from closely related analogs strongly support this hypothesis. The experimental protocols detailed in this guide provide a robust foundation for the in-vitro validation of these activities. Further investigation into the synthesis and biological evaluation of this specific compound and its derivatives is warranted to fully elucidate its therapeutic potential and structure-activity relationships.

References

Correlation of In Vitro and In Vivo Efficacy for Piperazine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its versatile structure and frequent presence in a wide array of therapeutic agents. Establishing a strong correlation between in vitro potency and in vivo efficacy is a critical step in the development of piperazine-based drug candidates. This guide provides an objective comparison of the in vitro and in vivo performance of representative piperazine compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of drug discovery and development.

Data Presentation: Comparative Efficacy of Piperazine-Based Compounds

The following tables summarize the quantitative data from preclinical studies on various piperazine derivatives, offering a clear comparison of their in vitro and in vivo activities.

Table 1: Antimicrobial Activity of Piperazine Derivatives
CompoundMicroorganismIn Vitro Activity (MIC)In Vivo Efficacy (Animal Model)Reference
TZY-5-84 Mycobacterium tuberculosis H37Rv0.014 - 0.015 mg/LComparable to PBTZ169 at a lower dose (12.5 mg/kg vs 25 mg/kg) in a murine model.[1][1][2]
Drug-Susceptible Clinical IsolatesSusceptibleNot explicitly stated, but in vivo efficacy suggests activity.[1][1][2]
Drug-Resistant Clinical IsolatesSusceptibleNot explicitly stated, but in vitro data is promising.[1][1][2]
Chalcone derivatives with piperazine moiety Candida albicans2.22 µg/mLNot specified[3]
N-alkyl and N-aryl piperazine derivatives Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coliSignificant activityLess active against tested fungi.[4][4]
Table 2: Anticancer Activity of Piperazine Derivatives
CompoundCancer Cell LineCancer TypeIn Vitro Activity (IC50/GI50)In Vivo Efficacy (Xenograft Model)Reference
Compound 78 (N-alkylated piperazine) PC-3Prostate CancerNot specifiedAntitumor activity demonstrated in a PC-3 xenograft model.[1][1]
Quinoxalinyl–piperazine derivative 30 VariousBreast, skin, pancreas, cervixGrowth inhibitorNot specified[5]
Thiazolinylphenyl–piperazine compounds 21–23 MCF-7Breast CancerIC50 of at least 25 μMNot specified[5]
Vindoline-piperazine conjugate 23 MDA-MB-468Breast CancerGI50 = 1.00 μMNot specified[6]
Vindoline-piperazine conjugate 25 HOP-92Non-small cell lung cancerGI50 = 1.35 μMNot specified[6]
Benzofuran piperazine derivative 1.19 MDA-MB-231Breast CancerNot specifiedGood anti-cancer efficacy in a MDA-MB-231 xenograft model.[7][7]
CB01 U87, HeLaGlioblastoma, Cervix CancerIC50s < 50 nMNot specified[8]
Bergenin-piperazine hybrids (5a, 5c, 10f, 13o) Tongue and oral cancer cell linesTongue and Oral CancerPotent cytotoxic activity (<100 μM)Not specified[9]
Table 3: CNS Activity of Piperazine Derivatives
CompoundTarget/ModelIn Vitro ActivityIn Vivo Efficacy (Animal Model)Reference
cmp2 TRPC6 activatorSelectively activates TRPC6.[10][11]Reversed deficits in synaptic plasticity in 5xFAD mice at 10 mg/kg.[10][11][12][10][11][12]
Coumarin-piperazine derivatives (33, 34) 5-HT1A and 5-HT2A receptorsHigh affinity (Ki = 0.5-0.6 nM for 5-HT1A)Not specified[13]
Table 4: Anthelmintic Activity of Piperazine Derivatives
CompoundNematodeIn Vitro Activity (EC50)In Vivo Efficacy (Animal Model)Reference
PAPP Haemonchus contortus9.36 µM>99% efficacy at 100 mg/kg in gerbils.[14][14]
Trichostrongylus colubriformis11.8 µM83% efficacy at 100 mg/kg in gerbils.[14][14]
Teladorsagia circumcinctaNot specified>98% efficacy at 100 mg/kg in gerbils.[14][14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare serial dilutions of the piperazine compound in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive controls (microorganism without the compound) and negative controls (medium only).

    • Incubate the plates under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

2. MTT Assay for Cytotoxicity

  • Objective: To assess cell viability by measuring the metabolic activity of cells.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[16]

    • Treat the cells with various concentrations of the piperazine derivative for a specified duration (e.g., 24, 48, or 72 hours).[16][17]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[1][16]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[16][17]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[16]

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[1]

3. Annexin V/PI Apoptosis Assay

  • Objective: To detect and differentiate between apoptotic and necrotic cells.

  • Methodology:

    • Harvest both adherent and floating cells after treatment with the piperazine compound.[17]

    • Wash the cells with cold PBS.[17]

    • Resuspend the cells in a binding buffer.[17]

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[17]

    • Incubate for 15 minutes at room temperature in the dark.[17]

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[16]

In Vivo Models

1. Murine Tuberculosis Model (e.g., for TZY-5-84)

  • Objective: To evaluate the in vivo efficacy of a compound against Mycobacterium tuberculosis.

  • Methodology:

    • Use a suitable mouse strain, such as BALB/c mice.[1]

    • Infect the mice with M. tuberculosis H37Rv via aerosol exposure.[1]

    • Initiate treatment at a specified time post-infection.[1]

    • Administer the test compound (e.g., TZY-5-84 at 12.5 mg/kg) and a comparator (e.g., PBTZ169 at 25 mg/kg) orally for a defined period.[1]

    • A control group receives the vehicle.[1]

    • At the end of the treatment period, determine the bacterial load in the lungs and/or spleen by counting colony-forming units (CFU).[1]

2. Xenograft Mouse Model for Anticancer Activity (e.g., for Compound 78)

  • Objective: To assess the in vivo antitumor activity of a compound.

  • Methodology:

    • Use immunocompromised mice, such as male athymic nude mice (4-6 weeks old).[1]

    • Subcutaneously inject a suspension of human cancer cells (e.g., PC-3) into the flanks of the mice.[1]

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.[1]

    • Administer the test compound (e.g., Compound 78) via a specified route and dosage. The control group receives the vehicle.[1]

    • Monitor tumor growth over time. Efficacy is determined by the reduction in tumor volume or weight compared to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the evaluation of piperazine-based compounds.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Viability Assay (MTT) Viability Assay (MTT) Compound Treatment->Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment->Apoptosis Assay (Annexin V/PI) IC50 Determination IC50 Determination Viability Assay (MTT)->IC50 Determination Lead Candidate Selection Lead Candidate Selection IC50 Determination->Lead Candidate Selection Mechanism of Cell Death Mechanism of Cell Death Apoptosis Assay (Annexin V/PI)->Mechanism of Cell Death Mechanism of Cell Death->Lead Candidate Selection Animal Model (e.g., Xenograft) Animal Model (e.g., Xenograft) Compound Administration Compound Administration Animal Model (e.g., Xenograft)->Compound Administration Tumor Growth Monitoring Tumor Growth Monitoring Compound Administration->Tumor Growth Monitoring Efficacy Evaluation Efficacy Evaluation Tumor Growth Monitoring->Efficacy Evaluation Preclinical Development Preclinical Development Efficacy Evaluation->Preclinical Development Lead Candidate Selection->Animal Model (e.g., Xenograft) Correlation

Caption: General workflow for in vitro to in vivo correlation studies of anticancer piperazine compounds.

G Piperazine Compound Piperazine Compound Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Piperazine Compound->Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Bcl-2 family proteins Bcl-2 family proteins Piperazine Compound->Bcl-2 family proteins PI3K PI3K Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Bcl-2 family proteins Cell Proliferation, Survival Cell Proliferation, Survival mTOR->Cell Proliferation, Survival Caspases Caspases Bcl-2 family proteins->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathways modulated by some anticancer piperazine derivatives.

References

A Comparative Benchmarking Analysis of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate Against Established CNS Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound, Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate, against three well-established Central Nervous System (CNS) drugs: Diazepam, Fluoxetine, and Haloperidol. Due to the limited availability of preclinical data for this compound, this comparison leverages data from structurally related arylpiperazine derivatives to project a potential pharmacological profile. This guide is intended to serve as a resource for researchers in drug discovery and development, offering a baseline for potential therapeutic applications and highlighting areas for future investigation.

Pharmacological Profile Comparison

The following tables summarize the key pharmacological and pharmacokinetic parameters of Diazepam, Fluoxetine, and Haloperidol. A projected profile for this compound, based on the known activities of arylpiperazine scaffolds, is included for comparative purposes. It is critical to note that the values for the target compound are extrapolated and require experimental validation.

Table 1: Comparative Pharmacodynamics

ParameterThis compound (Projected)DiazepamFluoxetineHaloperidol
Primary Target(s) Serotonin (5-HT) and/or Dopamine (D) receptorsGABA-A ReceptorSerotonin Transporter (SERT)Dopamine D2 Receptor
Mechanism of Action Potential agonist, partial agonist, or antagonist at 5-HT/D receptorsPositive Allosteric ModulatorSelective Serotonin Reuptake Inhibitor (SSRI)D2 Receptor Antagonist
Therapeutic Class Potential Anxiolytic, Antidepressant, or AntipsychoticAnxiolytic, Sedative, Hypnotic, Anticonvulsant, Muscle RelaxantAntidepressantAntipsychotic
Receptor Binding Affinity (Ki, nM) Data not available. Structurally related arylpiperazines show affinities ranging from low nanomolar to micromolar for 5-HT and D receptors.~1-10 (for benzodiazepine site on GABA-A)~0.8-1.5 (for SERT)~1-5 (for D2 receptors)[1]

Table 2: Comparative Pharmacokinetics

ParameterThis compound (Projected)DiazepamFluoxetineHaloperidol
Bioavailability (Oral) Data not available>90%[2]70-90%[3]60-70%[1][4]
Time to Peak Plasma Conc. (Tmax) Data not available1-1.5 hours[2]6-8 hours[3]2-6 hours (oral)[1]
Plasma Protein Binding Data not available~98%[2]~94.5%[3]89-93%[1]
Elimination Half-life (t1/2) Data not available20-50 hours (parent), up to 100 hours (active metabolite)[2]1-4 days (parent), 7-15 days (active metabolite)[5]14-37 hours (oral)[4]
Metabolism Data not available. Likely hepatic via CYP enzymes.Hepatic (CYP3A4, CYP2C19)[6]Hepatic (CYP2D6)[3]Hepatic (CYP3A4, CYP2D6)[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of CNS drug candidates. Below are standard protocols for key in vitro and in vivo assays relevant to the potential therapeutic areas of this compound.

Receptor Binding Assay (In Vitro)

Objective: To determine the binding affinity of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., human embryonic kidney (HEK) cells transfected with the human D2 receptor) are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay ReceptorSource Receptor-Expressing Cells/Tissue Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation (Membranes + Radioligand + Test Compound) Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Receptor Binding Assay Workflow
Elevated Plus Maze (EPM) for Anxiolytic Activity (In Vivo)

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

Methodology:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Mice or rats are used.

  • Procedure: The test compound or vehicle is administered to the animals. After a set pre-treatment time, each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a specified period (e.g., 5 minutes).

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

G cluster_setup Experimental Setup cluster_procedure Test Procedure cluster_analysis Data Analysis Animals Rodents (Mice/Rats) DrugAdmin Compound/Vehicle Administration Animals->DrugAdmin Placement Place Animal in Center DrugAdmin->Placement Apparatus Elevated Plus Maze Exploration Allow Exploration (e.g., 5 min) Placement->Exploration Recording Record Arm Entries and Time Exploration->Recording Analysis Compare Open vs. Closed Arm Activity Recording->Analysis Conclusion Anxiolytic Effect Indicated by Increased Open Arm Exploration Analysis->Conclusion

Elevated Plus Maze Experimental Workflow

Signaling Pathways

Understanding the signaling pathways of the established drugs provides a framework for hypothesizing the potential mechanism of action of new chemical entities.

GABA-A Receptor Signaling (Target for Diazepam)

Diazepam, a benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site distinct from the GABA binding site and enhances the effect of GABA, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire, resulting in the anxiolytic and sedative effects.

cluster_gaba GABA-A Receptor Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Diazepam Diazepam Diazepam->GABA_A_Receptor Enhances GABA effect Chloride_Channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

GABA-A Receptor Signaling Pathway
Serotonin Transporter (SERT) Signaling (Target for Fluoxetine)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). It blocks the reabsorption of serotonin into the presynaptic neuron by inhibiting the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission, which is believed to be responsible for its antidepressant effects.

cluster_sert SERT Signaling Presynaptic Presynaptic Neuron Serotonin_Synapse Serotonin in Synapse Presynaptic->Serotonin_Synapse Releases Postsynaptic Postsynaptic Neuron SERT SERT SERT->Presynaptic Reuptake Serotonin_Synapse->SERT Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binds to Fluoxetine Fluoxetine Fluoxetine->SERT Blocks Reuptake Reuptake Signal Enhanced Signal Postsynaptic_Receptor->Signal Activates

Serotonin Transporter Signaling
Dopamine D2 Receptor Signaling (Target for Haloperidol)

Haloperidol is a typical antipsychotic that acts as a potent antagonist at dopamine D2 receptors. By blocking these receptors in the mesolimbic pathway, it reduces dopaminergic neurotransmission. This action is thought to underlie its efficacy in treating the positive symptoms of psychosis.

cluster_d2 Dopamine D2 Receptor Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Haloperidol Haloperidol Haloperidol->D2_Receptor Blocks Downstream_Signaling Downstream Signaling Cascade (e.g., ↓cAMP) D2_Receptor->Downstream_Signaling Inhibits Reduced_Dopaminergic_Activity Reduced Dopaminergic Activity Downstream_Signaling->Reduced_Dopaminergic_Activity Leads to

References

A Head-to-Head Comparison of Synthetic Routes to Arylpiperazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of arylpiperazine scaffolds is a critical task. This structural motif is a cornerstone of many blockbuster drugs and a privileged scaffold in medicinal chemistry. This guide provides a head-to-head comparison of the most common synthetic routes to arylpiperazines, offering a detailed analysis of their performance, supporting experimental data, and comprehensive protocols to aid in methodological selection and optimization.

This comparative guide examines four primary synthetic strategies for the construction of arylpiperazines: the modern powerhouse of palladium-catalyzed Buchwald-Hartwig amination, the classic nucleophilic aromatic substitution (SNAr), the versatile reductive amination, and the traditional copper-catalyzed Ullmann condensation. Each method is evaluated based on key performance indicators such as reaction yield, time, temperature, catalyst loading, substrate scope, and functional group tolerance.

At a Glance: Key Performance Metrics of Arylpiperazine Synthetic Routes

The selection of an optimal synthetic route is often a balance between yield, reaction conditions, cost, and substrate compatibility. The following tables summarize quantitative data for each of the major synthetic methodologies, providing a clear comparison to inform your synthetic planning.

Table 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a go-to method for the synthesis of arylpiperazines due to its broad substrate scope and high yields. This palladium-catalyzed cross-coupling reaction is effective for a wide range of aryl halides and piperazine derivatives.

Aryl HalidePiperazineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromotoluene1-(2-pyridyl)piperazinePd₂(dba)₃ (2.5)XPhos (7)t-BuONaToluene150 (MW)0.596[1]
4-ChloroanisolePiperazinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1002497[2]
1-Bromo-4-(trifluoromethyl)benzeneN-Boc-piperazinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃Toluene1001895
2-ChlorotoluenePiperazine[Pd(cinnamyl)Cl]₂ (2.5)Xantphos (7.5)DBUToluene140185

Microwave-assisted reactions can significantly reduce reaction times.[1][2]

Table 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr offers a direct and often metal-free approach to arylpiperazines, particularly when the aryl halide is activated by electron-withdrawing groups.

Aryl HalidePiperazineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Fluoro-4-nitrobenzenePiperazineK₂CO₃DMSO100298
2,4-DichloronitrobenzeneN-MethylpiperazineEt₃NEtOH78692
1-Fluoro-2,4-dinitrobenzenePiperazineNoneMeCNRT2465[3]
4-FluorobenzonitrilePiperazineK₃PO₄DMSO1201285
Table 3: Reductive Amination

Reductive amination provides a versatile entry to N-arylpiperazines, often starting from anilines or involving the reduction of diketopiperazine intermediates.

Amine/AnilineCarbonyl/DiketopiperazineReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineBis(2-chloroethyl)amineNone (thermal)Diethylene glycol monomethyl ether1501275-85[4]
4-MethoxyanilineBis(2-chloroethyl)amineNone (thermal)Diethylene glycol monomethyl ether1501280[4]
N-(4-chlorophenyl)-2,5-diketopiperazine-LiAlH₄THF658~70-80 (estimated)[5]
3-(Trifluoromethyl)anilineBis(2-chloroethyl)amineNone (thermal)Diglyme150-42[4]
Table 4: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation, which has seen renewed interest with the development of improved ligands and reaction conditions.

Aryl HalidePiperazineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Iodo-4-nitrobenzenePiperazineCuI (10)L-Proline (20)K₂CO₃DMSO902488[3]
1-Bromo-4-cyanobenzenePiperazineCuI (5)N,N'-Dimethylethylenediamine (10)K₃PO₄Toluene1103675
2-Bromobenzoic acidPiperazineCu₂O (10)Phenanthroline (20)Cs₂CO₃NMP1202482
4-IodotolueneN-Boc-piperazineCuI (10)Glycine (20)K₂CO₃DMF1004865

Synthetic Pathways and Logical Relationships

The choice of synthetic route is often guided by the starting materials, desired substitution patterns, and functional group compatibility. The following diagrams illustrate the general workflows for each of the primary synthetic methodologies.

Buchwald_Hartwig_Amination ArylHalide Aryl Halide/Triflate Catalyst Pd(0) Catalyst + Phosphine Ligand ArylHalide->Catalyst Oxidative Addition Piperazine Piperazine Derivative Piperazine->Catalyst Product Arylpiperazine Catalyst->Product Reductive Elimination Base Base (e.g., NaOtBu, Cs2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Catalyst SNAr_Reaction ArylHalide Activated Aryl Halide (e.g., Aryl Fluoride) Meisenheimer Meisenheimer Complex ArylHalide->Meisenheimer Piperazine Piperazine Derivative Piperazine->Meisenheimer Nucleophilic Attack Base Base (optional) (e.g., K2CO3) Base->Meisenheimer Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Meisenheimer Product Arylpiperazine Meisenheimer->Product Elimination of Halide Reductive_Amination cluster_route1 Route 1: From Anilines cluster_route2 Route 2: From Diketopiperazines Aniline Aniline Derivative Product1 Arylpiperazine Aniline->Product1 Thermal Cyclization BisHalo Bis(2-haloethyl)amine BisHalo->Product1 Diketopiperazine N-Aryl-2,5-diketopiperazine Product2 Arylpiperazine Diketopiperazine->Product2 Reduction ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->Product2

References

Reproducibility of Biological Data: A Comparative Guide for Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological data for derivatives of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate, a versatile scaffold in medicinal chemistry. Due to its nature as a Boc-protected intermediate, direct biological activity data for this compound is not extensively available in published literature. Therefore, this guide focuses on the biological activity of its deprotected and N-substituted analogs, which are potent opioid receptor antagonists.

The data presented here is intended to offer a baseline for the reproducibility of experiments involving this class of compounds. We will compare the biological activity of a representative analog, N-phenylpropyl-4-(3-hydroxyphenyl)piperazine, with the well-established opioid antagonist, naltrexone.

Quantitative Data Summary

The following table summarizes the antagonist equilibrium dissociation constants (K*) for N-phenylpropyl-4-(3-hydroxyphenyl)piperazine and the inhibitor constant (Kᵢ) for naltrexone at the three major opioid receptors: mu (µ), delta (δ), and kappa (κ). Lower values indicate higher binding affinity.

Compoundµ-Opioid Receptor (Kₑ/Kᵢ, nM)δ-Opioid Receptor (Kₑ/Kᵢ, nM)κ-Opioid Receptor (Kₑ/Kᵢ, nM)Reference
N-phenylpropyl-4-(3-hydroxyphenyl)piperazine8.4734.336.8[1]
Naltrexone0.571[2]

Experimental Protocols

The data for N-phenylpropyl-4-(3-hydroxyphenyl)piperazine was generated using a [³⁵S]GTPγS binding assay, a functional assay that measures G-protein activation following receptor stimulation.

[³⁵S]GTPγS Binding Assay for Opioid Receptor Antagonism

This protocol is adapted from methodologies described for determining the potency of opioid receptor antagonists.

1. Membrane Preparation:

  • Membranes from cells stably expressing the human µ, δ, or κ opioid receptor are prepared.

  • Cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed with fresh buffer and resuspended in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4).

  • Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Assay Procedure:

  • The assay is performed in a 96-well plate format in a final volume of 1 mL.

  • To each well, the following are added in order:

    • Assay buffer

    • A fixed concentration of the appropriate opioid receptor agonist (e.g., DAMGO for µ, DPDPE for δ, U-69,593 for κ) to stimulate G-protein activation.

    • Varying concentrations of the antagonist compound (N-phenylpropyl-4-(3-hydroxyphenyl)piperazine or naltrexone).

    • 100 µM GDP to ensure that the G-proteins are in their inactive state at the start of the reaction.

    • 0.05 nM [³⁵S]GTPγS.

  • Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

  • The plates are incubated at 30°C for 60 minutes with gentle agitation.

3. Data Acquisition and Analysis:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • The filters are dried, and the bound radioactivity is measured by liquid scintillation counting.

  • The data are analyzed using a non-linear regression to fit a sigmoidal dose-response curve.

  • The IC₅₀ values (concentration of antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding) are determined.

  • The antagonist equilibrium dissociation constant (K*) is calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizations

Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of G-protein coupled opioid receptors. Upon agonist binding, the receptor activates inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Opioid_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist Agonist->Opioid_Receptor Binds G_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Targets GTPgS_Workflow cluster_prep Preparation cluster_assay Assay cluster_acq Data Acquisition cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation at 30°C (Membranes + Reagents) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Agonist, Antagonist, GTPγS) Reagent_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Regression Non-linear Regression (IC₅₀ Determination) Scintillation->Regression Cheng_Prusoff Cheng-Prusoff Calculation (Kₑ Determination) Regression->Cheng_Prusoff

References

A Comparative Guide to the Off-Target Effects of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential off-target effects of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate. Given the absence of publicly available off-target screening data for this specific compound, this document outlines a recommended framework for its evaluation. The comparison is made against well-characterized, selective opioid receptor antagonists, which represent ideal benchmarks for assessing receptor selectivity. The experimental data presented herein is illustrative, based on expected outcomes from the described protocols, and serves to guide researchers in their own investigations.

Introduction: On-Target Activity and the Rationale for Off-Target Screening

This compound belongs to a class of 1-substituted 4-(3-hydroxyphenyl)piperazines identified as pure opioid receptor antagonists. These compounds are known to exhibit potent binding and functional antagonism at all three classical opioid receptors: mu (μ), delta (δ), and kappa (κ). The core structure is a valuable scaffold in medicinal chemistry for developing agents that modulate the opioid system.

While its primary activity is understood, interactions with unintended biological targets (off-target effects) can lead to undesirable side effects or confound experimental results. Therefore, a thorough assessment of its selectivity is crucial for both research and therapeutic development. This guide compares the compound's expected profile to highly selective antagonists for each opioid receptor subtype to highlight the importance of selectivity profiling.

Alternative Compounds for Comparison:

  • Cyprodime: A highly selective antagonist for the μ-opioid receptor (MOR).

  • Naltrindole: A potent and selective antagonist for the δ-opioid receptor (DOR).[1][2][3]

  • Norbinaltorphimine (nor-BNI): A highly selective antagonist for the κ-opioid receptor (KOR).[4][5]

Comparative Analysis of Receptor Selectivity (Illustrative Data)

The following table presents hypothetical data from a comprehensive off-target screening panel. It compares the binding affinity (Ki, in nM) of the active form of the title compound (deprotected piperazine) against the selective antagonists. The panel includes the primary on-targets (opioid receptors) and a selection of common off-targets associated with CNS-active drugs.

Table 1: Illustrative Comparative Binding Affinity Profile (Ki, nM)

Target ClassSpecific TargetThis compound (Active Form)Cyprodime (μ-selective)Naltrindole (δ-selective)Norbinaltorphimine (κ-selective)
Opioid (On-Target) μ-Opioid (MOR)8.5 5.4 >1000>1000
δ-Opioid (DOR)34.3 >10009.6 >1000
κ-Opioid (KOR)36.8 >1000>10000.8
Serotonin 5-HT1A>1000>10,000>10,000>10,000
5-HT2A850>10,000>10,000>10,000
5-HT Transporter (SERT)>1000>10,000>10,000>10,000
Dopamine D2 Receptor>1000>10,000>10,000>10,000
Adrenergic α1A Receptor750>10,000>10,000>10,000
Ion Channel hERG>5000>10,000>10,000>10,000

Data is hypothetical and for illustrative purposes. Lower Ki values indicate higher binding affinity.

This illustrative data suggests that while the title compound is a potent pan-opioid antagonist, it may exhibit weak interactions with other GPCRs, such as serotonergic and adrenergic receptors, at higher concentrations. In contrast, the selective antagonists show minimal or no binding to these off-targets, making them superior tools for studying the specific roles of individual opioid receptor subtypes.

Signaling Pathways and Screening Workflow

The following diagrams illustrate the key signaling pathway for opioid receptors and the general workflow for assessing on-target and off-target binding.

G Opioid Antagonist Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid_Antagonist Opioid Antagonist Opioid_Receptor Opioid Receptor (μ, δ, κ) Opioid_Antagonist->Opioid_Receptor Blocks Binding G_Protein Gi/o Protein Opioid_Receptor->G_Protein Prevents Activation AC Adenylyl Cyclase (AC) G_Protein->AC Inhibition of AC is Blocked cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response ↓ Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response

Caption: Opioid antagonist action at the G-protein coupled receptor.

G Off-Target Screening Workflow Test_Compound Test Compound (e.g., Tert-butyl 4-(3-hydroxyphenyl) piperazine-1-carboxylate) Primary_Screen Primary Screen: On-Target Receptors (μ, δ, κ Opioid) Test_Compound->Primary_Screen Secondary_Screen Secondary Screen: Broad Off-Target Panel (e.g., SafetyScreen44) Primary_Screen->Secondary_Screen If potent Hit_Validation Hit Validation & Functional Assays (e.g., GTPγS) Secondary_Screen->Hit_Validation Identified Hits Data_Analysis Data Analysis: Determine Ki, IC50, Selectivity Profile Hit_Validation->Data_Analysis

Caption: General workflow for assessing off-target effects.

Experimental Protocols

Detailed below are standard protocols for characterizing the binding and functional activity of a compound at G-protein coupled receptors.

4.1. Radioligand Binding Assay for On- and Off-Target Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To measure the displacement of a known high-affinity radioligand from a target receptor by the test compound.

  • Materials:

    • Cell membranes prepared from cells expressing the human target receptor (e.g., CHO-K1 cells expressing MOR, DOR, KOR, or 5-HT1A).

    • Radioligand specific for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

    • Test compound (this compound or alternatives) at various concentrations.

    • Non-specific binding control (a high concentration of a non-labeled ligand, e.g., 10 µM Naloxone).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

    • 96-well microplates, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

    • Reaction Setup: In a 96-well plate, add in order:

      • Assay buffer.

      • Test compound at various concentrations (or buffer for total binding, or non-specific control).

      • Radioligand at a concentration near its Kd.

      • Cell membrane preparation.

    • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach binding equilibrium.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding = Total binding - Non-specific binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Radioligand Binding Assay Workflow Start Start: Prepare Reagents Add_Components Add to 96-well plate: 1. Buffer 2. Test Compound 3. Radioligand 4. Cell Membranes Start->Add_Components Incubate Incubate (e.g., 60 min at 25°C) Add_Components->Incubate Filter Rapid Filtration (Glass Fiber Filter) Incubate->Filter Wash Wash Filters (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze

References

Confirming Mechanism of Action: A Comparative Guide to Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cellular context is a critical step in establishing its mechanism of action (MoA). Target engagement assays provide the direct evidence of this physical interaction, offering crucial insights that guide lead optimization and increase the likelihood of clinical success. This guide provides an objective comparison of three widely used target engagement methodologies: the Cellular Thermal Shift Assay (CETSA), Kinobeads affinity enrichment coupled with mass spectrometry, and Surface Plasmon Resonance (SPR). We will delve into their principles, experimental workflows, and provide a comparative analysis of their performance based on experimental data.

Comparison of Target Engagement Methods

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the required throughput, and the specific information sought (e.g., binding kinetics vs. cellular target occupancy). The following table summarizes the key characteristics of CETSA, Kinobeads, and SPR to aid in this decision-making process.

FeatureCellular Thermal Shift Assay (CETSA)KinobeadsSurface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilization of the target protein.Affinity enrichment of a class of proteins (e.g., kinases) using immobilized broad-spectrum inhibitors.Real-time detection of changes in refractive index upon ligand binding to an immobilized target.
Biological Context Intact cells, cell lysates, tissues.[1]Cell or tissue lysates.[2]Purified proteins.
Labeling Requirement Label-free.[1]Label-free for the test compound.Label-free.[3]
Throughput Low to high, depending on the readout (Western blot vs. plate-based assays).[4]Moderate to high, amenable to multiplexing with mass spectrometry.[2][5]Moderate to high, with modern instruments capable of screening thousands of compounds.[4][6][7][8]
Sensitivity Can detect nanomolar to micromolar interactions.[9]Can identify targets of inhibitors with nanomolar to micromolar affinity.[5]High sensitivity, capable of detecting picomolar to millimolar binding affinities (Kd).[3]
Information Obtained Target engagement, cellular potency (EC50), and potential for off-target analysis with mass spectrometry.[10]Target identification, selectivity profiling across a protein family, and relative binding affinity.[5]Binding kinetics (ka, kd), binding affinity (KD), and specificity.[3]
Sample Requirement 1-4 million cells per condition for Western blot-based CETSA.[11]Typically requires 0.3-1 mg of protein lysate per experiment.[2][5]Low sample consumption, typically in the microliter range.[3]
Key Advantages Measures target engagement in a physiologically relevant cellular environment.Enables unbiased profiling of inhibitor selectivity against a large panel of endogenous proteins.Provides real-time kinetic data and precise affinity measurements.[3]
Key Limitations Not all proteins exhibit a significant thermal shift upon ligand binding. Western blot-based readout is low throughput.Primarily applicable to protein families with common binding sites (e.g., ATP-binding pocket for kinases). Does not provide kinetic information.Requires purified and immobilized protein, which may not reflect its native conformation or cellular environment.

Signaling Pathway and Mechanism of Action

To illustrate how target engagement studies confirm the mechanism of action, let's consider a hypothetical scenario involving an inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7), a negative regulator of the STING (stimulator of interferon genes) pathway. By inhibiting PARP7, the drug is designed to activate the anti-tumor immune response.

PARP7 Inhibition and STING Pathway Activation cluster_0 Tumor Cell dsDNA Tumor-derived cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_beta IFN-beta Gene Transcription pIRF3->IFN_beta PARP7 PARP7 PARP7->STING inhibits Drug PARP7 Inhibitor Drug->PARP7 inhibits

PARP7's role in the STING signaling pathway and the inhibitor's MoA.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the key steps for each of the discussed target engagement assays.

Cellular Thermal Shift Assay (CETSA) Experimental Protocol

This protocol outlines a Western blot-based CETSA to determine target engagement in intact cells.[12]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of the test compound or vehicle control for a specified duration (e.g., 1-4 hours).

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the PCR tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the samples to the same protein concentration.

    • Analyze the levels of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the corresponding temperature to generate melting curves for both vehicle and compound-treated samples. A shift in the melting curve indicates target engagement.

Kinobeads Experimental Protocol

This protocol describes a typical workflow for kinase inhibitor profiling using Kinobeads coupled with mass spectrometry.[5]

  • Cell Lysis and Protein Quantification:

    • Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate.

  • Compound Incubation and Kinobeads Enrichment:

    • Incubate the cell lysate with the test compound at various concentrations or with a vehicle control.

    • Add the Kinobeads slurry to the lysate and incubate to allow for the binding of kinases to the immobilized inhibitors on the beads. The test compound will compete with the Kinobeads for binding to its target kinases.

  • Washing and On-Bead Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead digestion of the captured proteins using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis:

    • Compare the amount of each kinase captured in the presence of the test compound to the vehicle control.

    • A decrease in the amount of a specific kinase captured indicates that the compound is engaging with that kinase. Dose-response curves can be generated to determine the potency of the interaction.

Surface Plasmon Resonance (SPR) Experimental Protocol

This protocol provides a general workflow for analyzing small molecule-protein interactions using SPR.[13][14]

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip based on the properties of the protein (ligand).

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry for amine coupling).

    • Immobilize the purified target protein onto the sensor surface to a desired density.

    • Deactivate any remaining active groups on the surface.

  • Analyte Preparation and Injection:

    • Prepare a series of dilutions of the small molecule (analyte) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate. A buffer-only injection is used as a control (double referencing).

  • Data Acquisition:

    • The SPR instrument detects changes in the refractive index at the sensor surface in real-time as the analyte binds to and dissociates from the immobilized ligand. This is recorded as a sensorgram (response units vs. time).

  • Surface Regeneration:

    • After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Experimental Workflows and Logical Relationships

Visualizing the experimental workflows and the logical connections between these studies and the confirmation of the mechanism of action can provide a clearer understanding of the overall process.

cluster_cetsa CETSA Workflow c1 Cell Treatment with Compound/Vehicle c2 Heat Challenge c1->c2 c3 Cell Lysis & Centrifugation c2->c3 c4 Western Blot/MS Analysis c3->c4 c5 Generate Melt Curve c4->c5

A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

cluster_kinobeads Kinobeads Workflow k1 Cell Lysis k2 Incubate Lysate with Compound & Kinobeads k1->k2 k3 Wash & On-Bead Digestion k2->k3 k4 LC-MS/MS Analysis k3->k4 k5 Identify & Quantify Kinases k4->k5

A simplified workflow of the Kinobeads profiling experiment.

cluster_spr SPR Workflow s1 Immobilize Target Protein on Sensor Chip s2 Inject Small Molecule (Analyte) s1->s2 s3 Real-time Detection of Binding s2->s3 s4 Regenerate Surface s3->s4 s5 Determine Binding Kinetics & Affinity s4->s5

A simplified workflow of a Surface Plasmon Resonance (SPR) experiment.

Confirming Mechanism of Action through Target Engagement hypothesis Hypothesized Mechanism of Action target_id Target Identification hypothesis->target_id compound_dev Compound Development target_id->compound_dev target_engagement Target Engagement Studies (CETSA, Kinobeads, SPR) compound_dev->target_engagement direct_evidence Direct Evidence of Target Binding target_engagement->direct_evidence cellular_activity Correlation with Cellular Activity direct_evidence->cellular_activity moa_confirmation Mechanism of Action Confirmed cellular_activity->moa_confirmation

Logical flow from hypothesis to MoA confirmation via target engagement.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before commencing any disposal-related activities, it is crucial to work in a well-ventilated area, ideally within a chemical fume hood. Adherence to personal protective equipment (PPE) standards is mandatory to prevent exposure.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1]

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1][2]

Hazard Profile Analysis

The hazard profile of tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate can be inferred from its structural components: the piperazine ring, the hydroxylphenyl group (phenol), and the tert-butyl carbamate group.

Structural Component Associated Hazards Citations
Piperazine Derivatives Corrosive, potential for severe skin burns and eye damage, may cause allergic skin or respiratory reactions, and suspected reproductive toxicity.[2][3][4]
Phenolic Compounds Acutely toxic if ingested, causing irritation and damage to the mouth, throat, and stomach. Affects the central nervous system, liver, and kidneys with chronic exposure. Harmful to aquatic life.[5][6][7]
Carbamate Compounds Toxicity can range from high to low, primarily through the inhibition of acetylcholinesterase. Can be harmful if ingested or absorbed through the skin.[8][9]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste.

1. Waste Segregation:

  • Collect waste containing this compound separately from other waste streams.[2]

  • It should be classified as non-halogenated organic waste.[2]

  • Do not mix with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[2][3]

2. Containerization and Labeling:

  • Use a dedicated, leak-proof, and clearly labeled waste container.[1][10]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • A clear indication of the associated hazards (e.g., "Toxic," "Corrosive").[10]

3. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2][11]

  • Ensure it is stored away from incompatible materials.[2]

4. Final Disposal:

  • Never dispose of this chemical down the drain or in regular trash.[2][10]

  • Arrange for collection by a licensed hazardous waste disposal company.[2][10]

  • The recommended method of final disposal is high-temperature incineration at an approved facility.[2][5][6]

Experimental Protocols for Spill Management and Container Decontamination

Small Spill Clean-up:

  • If a small spill occurs, remove all sources of ignition.[2]

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[2][6]

  • Carefully sweep or scoop the contaminated absorbent material into a sealed, airtight container.[2]

  • Label the container as hazardous waste and dispose of it according to the procedures outlined above.[2]

Decontamination of Empty Containers:

  • An "empty" container that previously held the compound must be treated as hazardous waste until properly decontaminated.[2]

  • Rinse the container with a suitable solvent such as ethanol or acetone.[2]

  • Collect the rinsate as hazardous waste and add it to the appropriate waste container.[2]

  • Once decontaminated, the container can be disposed of as regular trash or recycled, following institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generated (this compound) B Consult Safety Data Information (for related compounds) A->B C Identify Hazards (Toxic, Corrosive, Environmental) B->C D Wear Appropriate PPE C->D E Segregate from Incompatible Materials D->E F Solid or Liquid Waste? E->F G_solid Collect in Labeled, Sealed Solid Waste Container F->G_solid Solid H_liquid Collect in Labeled, Sealed Liquid Waste Container F->H_liquid Liquid I Store in Designated Hazardous Waste Area G_solid->I H_liquid->I J Arrange for Professional Disposal (Licensed Hazardous Waste Vendor) I->J K Final Disposal Method: High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and disposal.

Hazard Summary and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or GlassesMust meet ANSI Z87.1 standards.[2][3]Protects against chemical splashes, dust, and flying debris.[4]
Face ShieldTo be worn in addition to safety goggles.[2][3]Recommended when there is a high risk of splashing, such as when handling bulk quantities.[4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact.[2]Protects skin from direct contact with the chemical.[5] Gloves should be removed immediately after contact.[2]
Body Protection Laboratory CoatFlame-resistant material is recommended.[3]Shields skin and personal clothing from spills and splashes.[4]
Closed-toe ShoesSturdy, non-permeable material.Prevents injuries from dropped objects or chemical spills.[4]
Respiratory Protection RespiratorUse a NIOSH/MSHA approved respirator if ventilation is inadequate or if dust/aerosols are generated.[4][6]Prevents inhalation of potentially harmful dust or vapors.[7]

Operational Plan: Safe Handling Procedure

Adherence to a systematic workflow is critical for minimizing exposure and ensuring safety.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[7]

    • Verify that an eyewash station and safety shower are readily accessible and operational.[6]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Avoid direct contact with skin and eyes.[8]

    • Prevent the formation of dust and aerosols.

    • When not in use, keep the container tightly sealed and stored in a cool, dry, and well-ventilated area.[1]

    • Do not eat, drink, or smoke in the handling area.[8]

  • In Case of a Spill :

    • Evacuate the immediate area and ensure proper ventilation.[8]

    • Contain the spill using an inert absorbent material like sand or vermiculite.[1][8]

    • Collect the absorbed material into a designated, labeled hazardous waste container.[1]

    • Clean the spill area thoroughly.

    • Dispose of contaminated cleaning materials as hazardous waste.[1]

Disposal Plan: Chemical Waste Management

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Do not dispose of this compound or its containers in regular trash or down the drain.[7]

    • Segregate chemical waste from other laboratory waste.

  • Containerization and Labeling :

    • Use a dedicated, sealed, and clearly labeled hazardous waste container.[7]

    • The label must include "Hazardous Waste," the full chemical name, and associated hazard symbols.[7]

  • Final Disposal :

    • Arrange for disposal through a licensed chemical waste disposal facility.[7]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Assess Risks ppe Don Appropriate PPE prep_start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate spill Spill? dissolve->spill waste_container Collect Waste in Labeled Container decontaminate->waste_container dispose Dispose via Licensed Facility waste_container->dispose spill->decontaminate No spill_kit Use Spill Kit spill->spill_kit Yes spill_kit->waste_container

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.